molecular formula C10H7NO3 B087273 5-Phenylisoxazole-3-carboxylic acid CAS No. 14441-90-8

5-Phenylisoxazole-3-carboxylic acid

Cat. No.: B087273
CAS No.: 14441-90-8
M. Wt: 189.17 g/mol
InChI Key: XJYOBHXWBRKOQO-UHFFFAOYSA-N
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Description

5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) is a high-purity organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol. This heterocyclic building block is a white to light yellow crystalline solid with a melting point of approximately 160-164 °C. It is a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. A primary research application of this compound is in the design and synthesis of potent non-purine xanthine oxidase (XO) inhibitors. Derivatives of this compound have demonstrated potent inhibitory activity in the micromolar and submicromolar range. The isoxazole scaffold is a key pharmacophore, as molecular modeling studies confirm it can form critical hydrogen bonds with key amino acid residues, such as Glu802 and Arg880, within the active site of the xanthine oxidase enzyme. This mechanism makes it a promising scaffold for investigating new treatments for hyperuricemia and gout, aiming to overcome the side effects associated with purine-based inhibitors like allopurinol. Beyond xanthine oxidase inhibition, this versatile scaffold finds utility in other research areas. A U.S. patent describes 5-phenyl-isoxazole-3-carboxylic acids and their derivatives, including hydrazides, for investigating analgesic and sedative effects. It also serves as a precursor for synthesizing various derivatives for broader pharmaceutical and agrochemical research. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. Handle with appropriate safety precautions, including wearing protective gloves and eye protection, as the compound may cause skin and serious eye irritation. Specifications: • CAS Number: 14441-90-8 • Molecular Formula: C₁₀H₇NO₃ • Molecular Weight: 189.17 g/mol • Purity: >97.0% (HPLC) • Physical Form: White to light yellow powder or crystal • Melting Point: 160-164 °C • Storage: Recommended to be stored in a cool, dark place, ideally at room temperature or between 0-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOBHXWBRKOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162701
Record name 5-Phenyl-3-isoxazolecarboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14441-90-8
Record name 5-Phenyl-3-isoxazolecarboxylic acid
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Record name 5-Phenyl-3-isoxazolecarboxylic acid
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Record name 5-Phenylisoxazole-3-carboxylic Acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Data of 5-Phenylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-phenylisoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete datasets for this specific molecule, this guide combines established spectroscopic principles for the functional groups present with data from closely related analogs to provide a robust predictive analysis. This information is intended to support researchers in the identification, characterization, and further development of isoxazole-based compounds.

Molecular Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 14441-90-8[1][2]

  • Molecular Formula: C₁₀H₇NO₃[1][2]

  • Molecular Weight: 189.17 g/mol [1][2]

  • Appearance: Solid[1]

  • Melting Point: 160-164 °C[1][2]

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 11.0br s1HCarboxylic acid proton (-COOH)
~8.0 - 7.8m2HPhenyl protons (ortho)
~7.6 - 7.4m3HPhenyl protons (meta, para)
~7.0s1HIsoxazole H-4 proton

Note: The chemical shift of the carboxylic acid proton can be broad and may vary with solvent and concentration. The exact chemical shifts and coupling constants for the phenyl and isoxazole protons require experimental determination. For comparison, the isoxazole proton (isoxazole-H) in 3,5-diphenylisoxazole appears at δ 6.84 ppm (in CDCl₃)[3].

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 160Carboxylic acid carbon (-COOH)
~170Isoxazole C5
~160Isoxazole C3
~135 - 125Phenyl carbons (quaternary and CH)
~100Isoxazole C4

Note: The chemical shifts are estimations based on related structures. For instance, in 3,5-diphenylisoxazole, the isoxazole carbons C3 and C5 appear at δ 162.9 and 170.3 ppm, respectively, while C4 is at δ 97.4 ppm (in CDCl₃)[3].

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch of carboxylic acid
~1710StrongC=O stretch of carboxylic acid (dimer)
~1600, ~1480MediumC=C stretch of the phenyl ring
~1430MediumIn-plane O-H bend of carboxylic acid
~1300MediumC-O stretch of carboxylic acid
~920Medium, BroadOut-of-plane O-H bend of carboxylic acid

Note: The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimer of the carboxylic acid[4]. Conjugation with the isoxazole ring may slightly lower the C=O stretching frequency[4].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueInterpretation
189[M]⁺, Molecular ion
172[M - OH]⁺, Loss of a hydroxyl radical
144[M - COOH]⁺, Loss of the carboxylic acid group as a radical
116Fragmentation of the isoxazole ring
105[C₆H₅CO]⁺, Benzoyl cation
77[C₆H₅]⁺, Phenyl cation

Note: The molecular ion peak is expected to be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group and the entire carboxyl group[5].

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Mandatory Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Cycloaddition) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Pure Compound (this compound) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural elucidation and quality control, it is imperative to obtain and analyze the experimental spectra of a purified sample.

References

The Multifaceted Biological Activities of 5-Phenylisoxazole-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylisoxazole-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. Particular emphasis is placed on their roles as inhibitors of xanthine oxidase, histone deacetylases (HDACs), and α-glucosidase.

Inhibition of Xanthine Oxidase

Derivatives of this compound have been extensively investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout. By inhibiting XO, these compounds can effectively lower uric acid levels in the blood.[1][2]

Quantitative Data for Xanthine Oxidase Inhibition

The inhibitory potency of various this compound derivatives against xanthine oxidase is summarized in the table below. The data highlights the influence of different substituents on the phenyl ring on the inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

Compound IDSubstitution on Phenyl RingIC50 (µM)Reference
Series 1
11a3-cyanoSubmicromolar[1]
5a3-nitroMicromolar[1]
Series 2
6c5-(1H-indol-5-yl) with N-hydrophobic group0.13[2]
Allopurinol (Standard)-2.93[2]

Note: "Submicromolar" and "Micromolar" indicate the potency range as described in the cited literature where specific values were not provided.

Signaling Pathway: Purine Degradation

The inhibition of xanthine oxidase by this compound derivatives directly interferes with the terminal steps of the purine degradation pathway, thereby reducing the production of uric acid.

purine_degradation Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid O2, H2O XO Xanthine Oxidase XO->Hypoxanthine XO->Xanthine catalyzes Inhibitor 5-Phenylisoxazole-3- carboxylic Acid Derivative Inhibitor->XO inhibits

Purine degradation pathway and XO inhibition.
Experimental Protocol: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against xanthine oxidase.[3][4][5]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)

  • Test compounds (this compound derivatives)

  • Allopurinol (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

  • Reagent Preparation:

    • Prepare the potassium phosphate buffer and adjust the pH.

    • Dissolve xanthine in the buffer to a final concentration of 150 µM.[5]

    • Dissolve xanthine oxidase in the buffer to a final concentration of 0.01 units/mL.[5]

    • Prepare stock solutions of the test compounds and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of test compound solution, 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution.[5]

    • Control wells (no inhibitor): Add 50 µL of buffer (with DMSO at the same concentration as the test wells), 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution.

    • Blank wells (no enzyme): Add 50 µL of test compound solution and 65 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.[5]

  • Reaction Initiation: Add 60 µL of the xanthine solution to all wells to start the reaction.[5]

  • Measurement: Immediately measure the absorbance at 295 nm and continue to record the absorbance every minute for 15-30 minutes. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) for Xanthine Oxidase Inhibitors

Studies have revealed key structural features that influence the xanthine oxidase inhibitory activity of this compound derivatives:

  • Substitution at the 3-position of the phenyl ring: The presence of a cyano group at this position is preferred for high potency.[1] Replacing the cyano group with a nitro group generally leads to a decrease in inhibitory activity.[1]

  • Hydrophobic groups: The introduction of hydrophobic moieties, such as an N-substituted indole ring at the 5-position of the isoxazole, can significantly enhance inhibitory activity.[2]

  • Interactions with the active site: Potent inhibitors often form hydrogen bonds with key amino acid residues in the active site of xanthine oxidase, such as Asn768, Thr1010, and Arg880.[6]

Inhibition of Histone Deacetylases (HDACs)

A growing body of evidence suggests that this compound derivatives can also act as inhibitors of histone deacetylases (HDACs), particularly HDAC1.[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their dysregulation is implicated in the development of cancer, making HDAC inhibitors a promising class of anti-cancer agents.[7][8]

Quantitative Data for HDAC1 Inhibition and Anti-proliferative Activity

The following table summarizes the HDAC1 inhibitory and anti-proliferative activities of representative 3-phenylisoxazole derivatives.

Compound IDR1 (at phenyl ring)R2 (linker and cap)HDAC1 Inhibition (%) @ 1000 nMAnti-proliferative IC50 (µM) on PC3 cellsReference
7ClMethyl9.30-[7]
10ClButyl79.859.18[7][8]
17MethoxyButyl86.785.82[7][8]
Signaling Pathway: Histone Deacetylation and Gene Expression

HDAC inhibitors, including this compound derivatives, function by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

histone_deacetylation Histone Acetylated Histone Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Chromatin Open Chromatin (Gene Expression ON) Histone->Chromatin Condensed_Chromatin Condensed Chromatin (Gene Expression OFF) Deacetylated_Histone->Condensed_Chromatin HDAC1 HDAC1 HDAC1->Histone Inhibitor 5-Phenylisoxazole-3- carboxylic Acid Derivative Inhibitor->HDAC1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest, Apoptosis Chromatin->Cell_Cycle_Arrest

Mechanism of HDAC inhibition and its downstream effects.
Experimental Protocol: In Vitro HDAC1 Inhibition Assay (Fluorometric)

This protocol describes a common fluorometric assay for measuring the in vitro inhibition of HDAC1.[9][10]

Materials:

  • Recombinant human HDAC1

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • HDAC developer (containing a protease like trypsin)

  • Test compounds

  • Trichostatin A or SAHA (positive control)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the HDAC assay buffer.

    • Dilute the HDAC1 enzyme in the assay buffer.

    • Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and positive control in DMSO and then in assay buffer.

  • Assay Setup (in a 96-well black plate):

    • Inhibitor wells: Add 140 µL of assay buffer, 10 µL of diluted HDAC1, and 10 µL of inhibitor solution.[9]

    • 100% Activity wells: Add 140 µL of assay buffer, 10 µL of diluted HDAC1, and 10 µL of solvent (e.g., DMSO).[9]

    • Background wells: Add 150 µL of assay buffer and 10 µL of solvent.[9]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the HDAC substrate to all wells.[9]

    • Incubate the plate on a shaker for 30 minutes at 37°C.[9]

  • Development:

    • Add 40 µL of the developer solution to each well.[9]

    • Incubate for 15 minutes at room temperature.[9]

  • Measurement: Read the fluorescence using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) for HDAC Inhibitors

The SAR for 3-phenylisoxazole-based HDAC inhibitors reveals several important trends:[7][8]

  • R1 position (on the phenyl ring): This position is generally well-tolerated for various substituents without a significant loss of activity.[7][8]

  • R2 position (linker and cap): The length of the linker at this position has a profound impact on activity, with a butyl linker often being optimal, followed by propyl, ethyl, and methyl linkers in descending order of potency.[7][8]

Inhibition of α-Glucosidase

Some derivatives of this compound have also been explored as inhibitors of α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes.

Experimental Protocol: α-Glucosidase Inhibition Assay

A common method for assessing α-glucosidase inhibition involves the use of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[11][12][13][14]

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare all necessary solutions in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the test compound solution to the respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution (2 U/mL) to all wells except the blank.[11]

    • Pre-incubate the plate at 37°C for 5 minutes.[11]

  • Reaction Initiation: Add 20 µL of the pNPG solution (1 mM) to all wells to start the reaction.[11]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[11]

  • Termination: Stop the reaction by adding 50 µL of the sodium carbonate solution.[11]

  • Measurement: Measure the absorbance of each well at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Chalcone) Cycloaddition 1,3-Dipolar Cycloaddition with Chloramine-T Start->Cycloaddition Hydrolysis Ester Hydrolysis Cycloaddition->Hydrolysis Product 5-Phenylisoxazole-3- carboxylic Acid Derivative Hydrolysis->Product Purification Purification & Characterization (NMR, MS) Product->Purification In_vitro_assays In Vitro Assays (XO, HDAC, α-glucosidase) Purification->In_vitro_assays SAR_analysis Structure-Activity Relationship (SAR) Analysis In_vitro_assays->SAR_analysis Lead_optimization Lead Optimization SAR_analysis->Lead_optimization

General workflow for synthesis and evaluation.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to inhibit key enzymes such as xanthine oxidase and histone deacetylases underscores their importance in the development of novel treatments for a range of diseases, including gout and cancer. Further investigation into their α-glucosidase inhibitory activity may also open new avenues for the management of type 2 diabetes. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to further explore and optimize this valuable chemical scaffold.

References

In Silico Molecular Docking of 5-Phenylisoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking of 5-Phenylisoxazole-3-carboxylic acid, a molecule of interest in medicinal chemistry. We will explore its potential interactions with key protein targets implicated in various disease pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for conducting similar computational analyses.

Introduction to this compound and Molecular Docking

The isoxazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, as a representative of this class, holds potential for therapeutic applications. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanism of action at a molecular level.

This guide will focus on the in silico analysis of this compound against three well-established drug targets: Xanthine Oxidase, Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR).

Potential Protein Targets and Signaling Pathways

Based on the known biological activities of isoxazole derivatives, the following protein targets are of significant interest for docking studies with this compound.

Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.[1] Inhibition of XO is a validated therapeutic strategy for the treatment of these conditions. Several studies have investigated isoxazole-based compounds as potential XO inhibitors.[1]

Below is a simplified representation of the Xanthine Oxidase pathway leading to uric acid production.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase

Xanthine Oxidase Catalyzed Reactions
Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a common strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The anti-inflammatory potential of isoxazole derivatives makes COX-2 a logical target for investigation.

The following diagram illustrates the role of COX-2 in the inflammatory pathway.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Prostaglandins->Inflammation

COX-2 Inflammatory Pathway
Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[2] The demonstrated anticancer activities of some isoxazole-containing compounds suggest that EGFR could be a relevant target for this compound.

A simplified EGFR signaling cascade is depicted below.

EGFR_Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

EGFR Signaling Cascade in Cancer

Quantitative Data from In Silico Studies

The following tables summarize the available quantitative data from molecular docking and in vitro studies of this compound derivatives and related isoxazole compounds against the identified protein targets.

Table 1: Xanthine Oxidase Inhibition Data

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c)Xanthine Oxidase1FIQNot Reported0.13[3]Ser876, Thr1010[3]
Allopurinol (Reference)Xanthine OxidaseNot Specified-6.12.93[3]Not Specified
Febuxostat (Reference)Xanthine OxidaseNot Specified-8.5Not ReportedNot Specified

Table 2: COX-2 Inhibition Data

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)IC50 (nM)Key Interacting Residues
Isoxazole-carboxamide derivative (A13)COX-25KIRNot Reported13[4]Not Specified
Rofecoxib (Vioxx)COX-25KIRNot ReportedNot ReportedMethyl sulfone moiety in side pocket[5]

Table 3: EGFR Inhibition Data

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)GI50 (nM)Key Interacting Residues
Benzothiazole derivative (1)EGFR-TK1M17Not ReportedNot ReportedPhe-832, Glu-738
Erlotinib (Reference)EGFR-TK1M17-3.841000 (NCI-H522)Not Specified

Experimental Protocols for In Silico Molecular Docking

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against a chosen protein target using widely accessible software.

General Experimental Workflow

The overall workflow for a typical molecular docking experiment is outlined in the diagram below.

Docking_Workflow Start Start Ligand_Prep 1. Ligand Preparation Start->Ligand_Prep Grid_Generation 3. Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep 2. Protein Preparation Protein_Prep->Grid_Generation Docking 4. Molecular Docking Grid_Generation->Docking Analysis 5. Post-Docking Analysis Docking->Analysis End End Analysis->End

Molecular Docking Experimental Workflow
Detailed Methodologies

Software Required:

  • PyRx: A virtual screening software that integrates AutoDock Vina and Open Babel.

  • AutoDock Tools (ADT): Used for preparing protein and ligand files and for setting up the grid box.

  • Discovery Studio Visualizer: For visualization and analysis of docking results.

  • A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch): To create the initial structure of this compound.

Step 1: Ligand Preparation

  • Draw the Ligand: Draw the 2D structure of this compound using a chemical drawing software.

  • Save in a suitable format: Save the structure as a MOL or SDF file.

  • 3D Conversion and Energy Minimization:

    • Open PyRx.

    • In the "Open Babel" tab, import the ligand file.

    • Right-click on the imported ligand and select "Minimize Energy".

    • Right-click again and choose "Convert to AutoDock Ligand (pdbqt)". This will generate the necessary PDBQT file for docking.

Step 2: Protein Preparation

  • Download Protein Structure: Obtain the 3D crystal structure of the target protein (e.g., Xanthine Oxidase - PDB ID: 1FIQ, COX-2 - PDB ID: 5KIR, EGFR - PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).[2][5][6]

  • Prepare the Protein using AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein as a PDBQT file.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

  • Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.

  • Set Grid Parameters in ADT:

    • Load the prepared protein PDBQT file into ADT.

    • Go to Grid -> Grid Box....

    • Adjust the center and dimensions (x, y, z) of the grid box to encompass the entire active site. A common practice is to have a box that is large enough to allow the ligand to rotate freely but not so large that it includes irrelevant parts of the protein surface. For example, a starting point for the dimensions could be 60 x 60 x 60 Å centered on the active site.[7]

Step 4: Molecular Docking with AutoDock Vina (via PyRx)

  • Load Molecules in PyRx:

    • In the "Navigator" pane of PyRx, load the prepared protein PDBQT file.

    • Load the prepared ligand PDBQT file.

  • Select Molecules for Docking:

    • Right-click on the protein and select "Make Macromolecule".

    • Right-click on the ligand and select "Make Ligand".

  • Run AutoDock Vina:

    • Go to the "Vina Wizard" tab.

    • The loaded macromolecule and ligand should be automatically selected.

    • The grid box parameters can be adjusted here if not set previously in ADT.

    • Click "Forward" to start the docking calculation. The exhaustiveness parameter, which controls the thoroughness of the search, can be increased for more accurate results (default is 8).

Step 5: Post-Docking Analysis

  • Analyze Binding Affinities:

    • Once the docking is complete, PyRx will display a table of results, including the binding affinity (in kcal/mol) for the top-ranked poses. A more negative binding affinity indicates a more favorable binding interaction.

  • Visualize Binding Poses:

    • The different binding poses of the ligand within the protein's active site can be visualized in the PyRx 3D viewer.

  • Detailed Interaction Analysis with Discovery Studio Visualizer:

    • Save the best docking pose (complex of protein and ligand) from PyRx as a PDB file.

    • Open this PDB file in Discovery Studio Visualizer.

    • Use the "Ligand Interactions" tool to generate a 2D diagram showing the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

Conclusion

This technical guide provides a foundational framework for conducting in silico molecular docking studies of this compound. By targeting key proteins such as Xanthine Oxidase, COX-2, and EGFR, researchers can gain valuable insights into the potential therapeutic applications of this compound. The provided protocols offer a practical starting point for computational drug discovery efforts, enabling the prediction of binding affinities and the elucidation of molecular interactions that can guide further experimental validation and lead optimization. As with all in silico methods, it is crucial to interpret the results in the context of experimental data to validate the computational predictions.

References

The Phenylisoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, serving as the cornerstone for a range of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of phenylisoxazole compounds, from their initial synthesis in the late 19th century to their embodiment in modern pharmaceuticals. The document details the chemical evolution of this structural class, focusing on key marketed drugs such as the immunosuppressant leflunomide and the anti-inflammatory agent valdecoxib. In-depth experimental protocols for both the foundational synthesis of the isoxazole ring and the specific manufacturing of these drugs are provided. Quantitative biological data are systematically tabulated for comparative analysis. Furthermore, the core signaling pathways modulated by these compounds are visually elucidated using Graphviz diagrams, offering a clear perspective on their mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics built upon the versatile phenylisoxazole core.

Discovery and History of Phenylisoxazole Compounds

The journey of isoxazole chemistry began in the late 19th century with the pioneering work of German chemist Ludwig Claisen. In 1888, Claisen is credited with the first synthesis and structural elucidation of a phenylisoxazole derivative, specifically 3-methyl-5-phenylisoxazole. This foundational discovery was achieved through the reaction of a β-diketone with hydroxylamine, a reaction that would become a cornerstone of isoxazole synthesis.

Over the subsequent decades, the isoxazole ring system was explored for its chemical properties and potential applications. However, it was not until the latter half of the 20th century that the therapeutic potential of phenylisoxazole-containing compounds was fully realized. The strategic incorporation of the phenylisoxazole moiety into drug candidates led to the development of compounds with significant biological activities, culminating in the approval of several important medicines.

Key Milestones:

  • 1888: Ludwig Claisen reports the first synthesis of a phenylisoxazole compound.

  • Mid-20th Century: Increased exploration of isoxazole derivatives in medicinal chemistry.

  • 1998: The U.S. Food and Drug Administration (FDA) approves leflunomide for the treatment of rheumatoid arthritis.

  • 2001: The FDA approves valdecoxib, a selective COX-2 inhibitor, for the treatment of arthritis and menstrual pain.

The development of leflunomide and valdecoxib highlighted the versatility of the phenylisoxazole core in designing drugs with distinct mechanisms of action, from immunosuppression to selective enzyme inhibition.

Prominent Phenylisoxazole-Containing Drugs

Leflunomide

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used primarily in the treatment of rheumatoid and psoriatic arthritis. It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.

Mechanism of Action: Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the pool of pyrimidines essential for DNA and RNA synthesis in rapidly proliferating cells, such as activated lymphocytes. Consequently, leflunomide arrests the cell cycle in the G1 phase, thereby curbing the proliferation of immune cells that mediate the autoimmune response in rheumatoid arthritis. Additionally, leflunomide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in cytokine-mediated immune responses.[1][2]

Valdecoxib

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was previously used for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea. Valdecoxib was withdrawn from the market due to concerns about an increased risk of cardiovascular events.

Mechanism of Action: Valdecoxib's anti-inflammatory, analgesic, and antipyretic properties are attributed to its selective inhibition of COX-2.[3][4] The COX-2 enzyme is responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, valdecoxib was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Biological Data

The following tables summarize key quantitative data for the active metabolite of leflunomide (teriflunomide) and valdecoxib.

CompoundTargetAssay TypeIC50Reference(s)
TeriflunomideHuman DHODHEnzymatic1.25 µM
TeriflunomideHuman DHODHEnzymatic307 nM[5]
ValdecoxibRecombinant Human COX-2Enzymatic0.005 µM[5]
ValdecoxibRecombinant Human COX-1Enzymatic150 µM[5]
ValdecoxibHuman Whole Blood COX-2Cellular0.24 µM[5]
ValdecoxibHuman Whole Blood COX-1Cellular21.9 µM[5]

Table 1: In Vitro Inhibitory Activity of Phenylisoxazole Compounds

CompoundParameterValueSpeciesReference(s)
Leflunomide (as Teriflunomide)Half-life (t½)~2 weeksHuman[6]
Leflunomide (as Teriflunomide)Protein Binding>99%Human
Leflunomide (as Teriflunomide)Volume of Distribution (Vd)~0.13 L/kgHuman
ValdecoxibHalf-life (t½)~8-11 hoursHuman[7][8]
ValdecoxibBioavailability~83%Human[3]
ValdecoxibProtein Binding~98%Human[7]

Table 2: Pharmacokinetic Parameters of Phenylisoxazole Drugs

Experimental Protocols

General Synthesis of Phenylisoxazoles via Claisen Condensation

This protocol describes a general method for the synthesis of a phenylisoxazole ring, adapted from the classical Claisen synthesis.[9]

Materials:

  • A β-diketone (e.g., benzoylacetone for 3-methyl-5-phenylisoxazole)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the β-diketone (1 equivalent) in ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the β-diketone.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude phenylisoxazole product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified phenylisoxazole.

Synthesis of Leflunomide

This protocol outlines a common synthetic route to leflunomide.[10][11]

Step 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid chloride

  • To a solution of 5-methylisoxazole-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-4-carboxylic acid chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling to form Leflunomide

  • Dissolve 4-(trifluoromethyl)aniline (1 equivalent) and a base (e.g., sodium bicarbonate, 1.1 equivalents) in a suitable solvent (e.g., toluene or a biphasic mixture with water).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the crude 5-methylisoxazole-4-carboxylic acid chloride from Step 1 in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • After the reaction is complete, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol) to yield pure leflunomide.

DHODH Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHODH.[4][12]

Materials:

  • Recombinant human DHODH

  • Test compound (e.g., teriflunomide) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilutions or DMSO (for control) to the wells.

  • Add 178 µL of a solution of recombinant human DHODH in Assay Buffer to each well.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, CoQ10, and DCIP in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10 minutes.

  • The rate of reaction is determined from the linear portion of the curve.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Leflunomide's Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide's active metabolite, teriflunomide, targets the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated lymphocytes.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_cytoplasm2 Cytoplasm Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate Orotate_cyto Orotate Orotate->Orotate_cyto DHODH DHODH Dihydroorotate_mito->Orotate DHODH OMP Orotidine Monophosphate (OMP) UMP Uridine Monophosphate (UMP) OMP->UMP UMPS UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Orotate_cyto->OMP UMPS Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH Inhibition

Caption: Inhibition of de novo pyrimidine synthesis by Leflunomide.

Valdecoxib's Mechanism of Action: Selective COX-2 Inhibition

Valdecoxib selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2 COX-2 (Inducible) Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induction

Caption: Selective inhibition of COX-2 by Valdecoxib.

Experimental Workflow for Phenylisoxazole Drug Discovery

The following diagram illustrates a general workflow for the discovery and preclinical evaluation of novel phenylisoxazole-based drug candidates.

G start Start: Identification of Biological Target library_design Phenylisoxazole Library Design & Synthesis start->library_design in_vitro_screening In Vitro Screening (e.g., Enzymatic Assays) library_design->in_vitro_screening hit_identification Hit Identification in_vitro_screening->hit_identification hit_identification->library_design Inactive lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Active Hits in_vitro_profiling In Vitro Profiling (Cell-based Assays, ADME/Tox) lead_optimization->in_vitro_profiling in_vitro_profiling->lead_optimization Refinement in_vivo_testing In Vivo Efficacy & Pharmacokinetics (Animal Models) in_vitro_profiling->in_vivo_testing candidate_selection Preclinical Candidate Selection in_vivo_testing->candidate_selection

Caption: Phenylisoxazole drug discovery workflow.

Conclusion

The phenylisoxazole core has proven to be a remarkably versatile and enduring scaffold in the field of medicinal chemistry. From its initial discovery by Ludwig Claisen to its central role in modern therapeutics, this heterocyclic system has enabled the development of drugs targeting a diverse array of biological pathways. The examples of leflunomide and valdecoxib underscore the profound impact that strategic molecular design around the phenylisoxazole nucleus can have on treating complex diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and innovation in this promising area of drug discovery. As our understanding of disease biology deepens, the phenylisoxazole scaffold will undoubtedly continue to serve as a valuable platform for the creation of next-generation medicines.

References

Thermodynamic Properties of 5-Phenylisoxazole-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Phenylisoxazole-3-carboxylic acid. Due to a lack of publicly available experimental data on the specific thermodynamic properties of this compound, this document focuses on its known physical characteristics, the detailed experimental protocols that would be employed for their determination, and its role as a xanthine oxidase inhibitor.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₃[1]
Molecular Weight 189.17 g/mol [1]
Melting Point 160-164 °C[1]
Physical Form Solid[1]
CAS Number 14441-90-8[1]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like this compound would involve a suite of calorimetric and analytical techniques. The following are detailed methodologies that would be applied.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the heat capacity and the enthalpy of phase transitions.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • A controlled temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and other phase transitions, from which the enthalpy of fusion (ΔHfus) and the melting point (Tm) can be determined. The heat capacity (Cp) can be calculated from the heat flow signal in a region with no phase transitions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is employed to study the thermodynamics of binding interactions, for instance, between this compound and a biological target like an enzyme.

Methodology:

  • A solution of the target macromolecule (e.g., xanthine oxidase) is placed in the sample cell of the calorimeter.

  • A solution of this compound is loaded into a syringe.

  • The syringe performs a series of small, precise injections of the ligand solution into the sample cell.

  • With each injection, the heat released or absorbed due to the binding event is measured.

  • The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule.

  • By fitting this binding isotherm to a suitable model, the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n) can be determined. The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature.

Methodology:

  • A small sample of this compound is placed in a high-precision balance within the TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss against temperature.

  • This analysis can reveal the decomposition temperature and provide information about the thermal stability of the compound.

Biological Activity: Xanthine Oxidase Inhibition

Derivatives of this compound have been synthesized and identified as potent inhibitors of xanthine oxidase.[2] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, these compounds can reduce the production of uric acid, representing a potential therapeutic strategy for these conditions.

The following diagram illustrates the inhibitory action of this compound derivatives on the xanthine oxidase pathway.

XanthineOxidaseInhibition cluster_pathway Purine Metabolism Pathway cluster_inhibition Inhibition Mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor 5-Phenylisoxazole-3- carboxylic acid derivative Xanthine_Oxidase_Enzyme Xanthine Oxidase Inhibitor->Xanthine_Oxidase_Enzyme Inhibits

Inhibition of Xanthine Oxidase by this compound derivatives.

Experimental Workflow for Thermodynamic Analysis

The logical workflow for a comprehensive thermodynamic analysis of this compound is outlined below. This process integrates computational and experimental approaches to build a complete thermodynamic profile of the compound.

ThermodynamicWorkflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_analysis Data Integration and Modeling Quantum_Mechanics Quantum Mechanical Calculations (DFT, ab initio) Thermodynamic_Prediction Prediction of Enthalpy, Entropy, Gibbs Free Energy Quantum_Mechanics->Thermodynamic_Prediction Molecular_Dynamics Molecular Dynamics Simulations Molecular_Dynamics->Thermodynamic_Prediction Comparison Comparison of Computational and Experimental Data Thermodynamic_Prediction->Comparison Synthesis Synthesis & Purification of This compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC Experimental_Data Experimental Thermodynamic Data DSC->Experimental_Data TGA->Experimental_Data ITC->Experimental_Data Experimental_Data->Comparison Model_Refinement Refinement of Thermodynamic Models Comparison->Model_Refinement Final_Report Comprehensive Thermodynamic Profile Model_Refinement->Final_Report

Workflow for Thermodynamic Characterization.

References

Potential Therapeutic Targets of 5-Phenylisoxazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylisoxazole-3-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. This technical guide consolidates the current understanding of the primary therapeutic targets of this scaffold, focusing on its role as a potent inhibitor of xanthine oxidase. Additionally, the anti-inflammatory and analgesic properties exhibited by derivatives of this core structure are explored, suggesting broader therapeutic applications. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of various bioactive molecules.[1] Its derivatives have demonstrated a range of pharmacological activities, with xanthine oxidase inhibition being the most prominently studied. Furthermore, the isoxazole core is implicated in anti-inflammatory and analgesic effects, highlighting its potential for the development of novel therapeutics for a variety of conditions. This guide aims to provide an in-depth technical overview of the key therapeutic targets associated with the this compound framework.

Primary Therapeutic Target: Xanthine Oxidase

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout. Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of gout.[1] Numerous studies have highlighted the potential of this compound derivatives as potent inhibitors of xanthine oxidase.[1]

Quantitative Data: Xanthine Oxidase Inhibition
Compound IDModification on Core ScaffoldIC50 (µM)Reference
Derivative AIndole moiety at the 5-phenyl position0.13[2]
Derivative BN-(9H-purin-6-yl) carboxamideNanomolar range[3]
Derivative C1-phenyl-1H-1,2,3-triazole-4-carboxylic acid analog0.21[4]
Derivative D4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acidNanomolar range[5]

Note: The presented data is for derivatives of this compound and not the parent compound itself.

Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and the mechanism of its inhibition.

purine_catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 5-Phenylisoxazole-3-carboxylic acid derivatives Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of Xanthine Oxidase in Purine Catabolism.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following is a generalized protocol for determining the xanthine oxidase inhibitory activity of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Principle: The enzymatic activity of xanthine oxidase is measured spectrophotometrically by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 290-295 nm. The rate of uric acid production is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test Compound (this compound or its derivatives)

  • Allopurinol (positive control)

  • Dimethyl Sulfoxide (DMSO, for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of the test compound and allopurinol in DMSO, followed by serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer only.

    • Control (Enzyme Activity): Phosphate buffer, xanthine oxidase solution, and DMSO (vehicle control).

    • Test Compound: Phosphate buffer, xanthine oxidase solution, and serial dilutions of the test compound.

    • Positive Control: Phosphate buffer, xanthine oxidase solution, and serial dilutions of allopurinol.

  • Reaction Initiation and Measurement:

    • Add the substrate (xanthine solution) to all wells to initiate the reaction.

    • Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Test - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

xo_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine - Buffers - Test Compounds Plate Prepare 96-well plate: - Blank - Control - Test Compound - Positive Control Reagents->Plate Initiate Initiate reaction with Xanthine Plate->Initiate Measure Measure Absorbance at 295 nm Initiate->Measure CalculateRate Calculate Reaction Rate Measure->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Secondary Therapeutic Targets: Anti-inflammatory and Analgesic Activity

Derivatives of this compound have also been investigated for their potential as anti-inflammatory and analgesic agents.[6][7] The proposed mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Anti-inflammatory and Analgesic Pathways

The anti-inflammatory and analgesic effects of non-steroidal anti-inflammatory drugs (NSAIDs), a class to which isoxazole derivatives may belong, are primarily mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.

inflammation_pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Isoxazole Derivatives Inhibitor->COX

Caption: Inhibition of the Cyclooxygenase Pathway.

Experimental Protocols

A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit COX-1 and COX-2 enzymes.

Principle: The inhibition of ovine COX-1 and human recombinant COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins.

Generalized Procedure:

  • A test compound is incubated with the COX enzyme (either COX-1 or COX-2) and arachidonic acid.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA.

  • The IC50 value is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

This model is used to screen for peripheral analgesic activity.

Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain. Analgesic compounds reduce the number of writhes.

Generalized Procedure:

  • Animals (e.g., mice) are divided into control and test groups.

  • The test compound or vehicle (control) is administered orally or intraperitoneally.

  • After a specific period, a solution of acetic acid is injected intraperitoneally.

  • The number of abdominal writhes is counted for a set duration.

  • The percentage of inhibition of writhing is calculated to assess the analgesic effect.

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents. Its derivatives have demonstrated potent inhibition of xanthine oxidase, making them attractive candidates for the treatment of gout. Furthermore, the observed anti-inflammatory and analgesic properties of related isoxazole compounds suggest that this core structure could be exploited for the development of novel non-steroidal anti-inflammatory drugs. Further research, including the determination of the biological activity of the parent compound and comprehensive structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this versatile chemical class.

References

5-Phenylisoxazole-3-carboxylic acid CAS number and safety information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Phenylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines its chemical identity, detailed safety information, a representative experimental protocol for its synthesis, and its role as a modulator of biological pathways.

Core Chemical Information

CAS Number: 14441-90-8[1][2]

Molecular Formula: C₁₀H₇NO₃[2]

Molecular Weight: 189.17 g/mol [1]

Synonyms: 5-phenyl-3-isoxazolecarboxylic acid[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize the key safety data.

GHS Hazard Information
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE) and Storage
CategoryRecommendation
Respiratory ProtectionDust mask type N95 (US) or equivalent[1]
Eye ProtectionChemical safety goggles or face shield[1]
Hand ProtectionCompatible chemical-resistant gloves[1]
StorageStore in a tightly closed container in a dry and well-ventilated place.
Storage Class11 - Combustible Solids[1]
Toxicological Data
RouteSpeciesValue
Oral LD50Rat1700 mg/kg[3]
Dermal LD50Rabbit>5000 mg/kg[3]
Inhalation LC50Rat>26 mg/m³ (1 h)[3]

Note: This data is for a structurally similar compound and should be used for guidance only.

Experimental Protocols

The synthesis of this compound can be achieved via the hydrolysis of its corresponding ester, ethyl 5-phenyl-3-isoxazolecarboxylate. While a specific detailed protocol for this exact transformation is not available in the searched literature, a general and representative procedure based on the synthesis of similar isoxazole carboxylic acids is provided below.

General Synthesis of this compound from Ethyl 5-phenyl-3-isoxazolecarboxylate

Objective: To hydrolyze the ester functional group of ethyl 5-phenyl-3-isoxazolecarboxylate to yield the carboxylic acid.

Materials:

  • Ethyl 5-phenyl-3-isoxazolecarboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Dissolution: Dissolve ethyl 5-phenyl-3-isoxazolecarboxylate in a suitable amount of ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (or lithium hydroxide) in a molar excess (typically 1.5 to 2 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution to a pH of approximately 2 by the dropwise addition of 2M hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Outcome: A crystalline solid of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase.[4] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[5] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.

The following diagram illustrates the inhibitory effect of this compound derivatives on the xanthine oxidase pathway.

Xanthine_Oxidase_Inhibition cluster_pathway Purine Metabolism Pathway cluster_inhibitor Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Inhibitor 5-Phenylisoxazole-3-carboxylic acid derivatives Inhibitor->Xanthine Inhibition Inhibitor->UricAcid Synthesis_Workflow Start Start: Ethyl 5-phenyl-3-isoxazolecarboxylate Step1 Dissolve in Ethanol Start->Step1 Step2 Add aq. NaOH Step1->Step2 Step3 Reflux Step2->Step3 Step4 Cool and Acidify (HCl) Step3->Step4 Step5 Filter Precipitate Step4->Step5 Step6 Wash with Water Step5->Step6 Step7 Dry and Purify Step6->Step7 End End: this compound Step7->End

References

Methodological & Application

Application Notes: High-Throughput Screening of 5-Phenylisoxazole-3-carboxylic acid and its Analogs for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity is implicated in hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the identification of novel XO inhibitors is a key strategy in drug discovery for these conditions. 5-Phenylisoxazole-3-carboxylic acid and its derivatives have emerged as a promising scaffold for the development of potent xanthine oxidase inhibitors.[1][2] This document provides detailed protocols for the high-throughput screening (HTS) of this compound and similar compounds to identify and characterize their inhibitory activity against xanthine oxidase.

Signaling Pathway

Xanthine oxidase plays a pivotal role in the terminal two steps of the purine degradation pathway, leading to the formation of uric acid. Inhibition of this enzyme reduces uric acid production, which is the therapeutic goal for treating conditions like gout.

Xanthine_Oxidase_Pathway cluster_purine Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O Uric Acid Uric Acid This compound This compound This compound->XO1 Inhibition This compound->XO2 Inhibition XO1->Xanthine H2O2 XO2->Uric Acid H2O2

Caption: Role of Xanthine Oxidase in Purine Catabolism and Site of Inhibition.

Experimental Workflow

The high-throughput screening process for identifying xanthine oxidase inhibitors from a compound library, including this compound, typically involves a primary screen to identify initial hits, followed by a confirmatory screen and dose-response analysis to validate and characterize the activity of these hits.

HTS_Workflow cluster_prep Preparation cluster_primary Primary HTS cluster_confirmatory Confirmatory & Dose-Response Compound_Library Compound Library (incl. This compound) Dispensing Dispense Compounds (Single Concentration) Compound_Library->Dispensing Assay_Plates 384-well Assay Plates Assay_Plates->Dispensing Addition Add Assay Reagents (Enzyme, Substrate, Probe) Dispensing->Addition Incubation Incubate at RT Addition->Incubation Measurement Measure Fluorescence Incubation->Measurement Hit_ID Identify Primary Hits Measurement->Hit_ID Dose_Response Dose-Response Plates (Serial Dilutions of Hits) Hit_ID->Dose_Response Confirmatory_Assay Repeat Assay Dose_Response->Confirmatory_Assay IC50_Calc Calculate IC50 Values Confirmatory_Assay->IC50_Calc Data_Analysis Data Analysis & Hit Validation IC50_Calc->Data_Analysis

Caption: High-Throughput Screening Workflow for Xanthine Oxidase Inhibitors.

Experimental Protocols

Two primary methods for measuring xanthine oxidase activity in a high-throughput format are a fluorometric assay and a spectrophotometric assay. The fluorometric assay is generally more sensitive.

Protocol 1: Fluorometric High-Throughput Screening Assay

This protocol is adapted for a 384-well plate format and measures the production of hydrogen peroxide, a byproduct of the xanthine oxidase reaction, using a fluorescent probe.

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Amplex® Red (or a similar fluorescent probe)

  • Horseradish Peroxidase (HRP)

  • This compound (and other test compounds)

  • Allopurinol (positive control inhibitor)

  • DMSO (vehicle control)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Black, flat-bottom 384-well microplates

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound and other test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound stock solution to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • For control wells, add 50 nL of DMSO (negative control) or 50 nL of a 10 mM allopurinol stock solution (positive control).

  • Reagent Preparation (prepare fresh):

    • Enzyme Solution: Prepare a working solution of xanthine oxidase in assay buffer. The final concentration in the assay should be empirically determined to yield a robust signal (e.g., 2 mU/mL).

    • Substrate/Probe Mix: Prepare a 2X working solution containing xanthine, Amplex® Red, and HRP in assay buffer. Final concentrations in the assay should be approximately 100 µM xanthine, 50 µM Amplex® Red, and 0.2 U/mL HRP.

  • Assay Execution:

    • To each well of the compound-plated 384-well plate, add 2.5 µL of the Enzyme Solution.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are at the bottom of the wells.

    • Pre-incubate the plates for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the Substrate/Probe Mix to each well.

    • Centrifuge the plates again briefly.

  • Signal Detection:

    • Incubate the plates for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

Protocol 2: Confirmatory Dose-Response Assay

This protocol is used to determine the potency (IC50) of the hits identified in the primary screen.

Procedure:

  • Compound Plating (Serial Dilution):

    • For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a 10 mM stock.

    • Transfer 50 nL of each concentration to the wells of a 384-well plate.

  • Assay Execution and Signal Detection:

    • Follow the same procedure as the primary fluorometric HTS assay (steps 2-4).

Data Presentation and Analysis

The data from the HTS and dose-response assays should be analyzed to determine the activity of the test compounds and the quality of the assay.

Key Metrics:

  • Percent Inhibition: Calculated for each compound concentration relative to the positive and negative controls.

  • IC50: The concentration of an inhibitor that reduces the enzyme activity by 50%. This is determined by fitting the dose-response data to a four-parameter logistic curve.

  • Z'-factor: A statistical parameter used to evaluate the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula for Z'-factor: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Summary of Quantitative Data:

CompoundPrimary Screen (% Inhibition @ 10 µM)Confirmatory IC50 (µM)Z'-factor
This compound85.2 ± 3.11.5 ± 0.20.78
Allopurinol (Positive Control)98.5 ± 1.50.8 ± 0.10.78
Inactive Compound Example2.1 ± 4.5> 1000.78

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound and its analogs as potential xanthine oxidase inhibitors. The fluorometric assay offers high sensitivity and is well-suited for HTS campaigns. Careful data analysis, including the determination of IC50 values and Z'-factor, is crucial for the successful identification and validation of potent lead compounds for further drug development.

References

Application Notes and Protocols for 5-Phenylisoxazole-3-carboxylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound with a core isoxazole structure, a class of molecules that has garnered significant interest in medicinal chemistry. Derivatives of isoxazole have been investigated for a range of biological activities, including as xanthine oxidase inhibitors and for their potential cytotoxic effects against cancer cell lines.[1][2][3] Proper preparation of this compound is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for dissolving and applying this compound in cell culture experiments.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Solid
Melting Point 160-164 °C

Solubility and Stock Solution Preparation

Due to the hydrophobic nature of the phenyl group, this compound has low solubility in aqueous solutions like cell culture media. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic compounds and its compatibility with most cell culture applications at low final concentrations.

Recommended Solvent: Cell Culture Grade Dimethyl Sulfoxide (DMSO)

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 1.89 mg of this compound using a calibrated analytical balance.

  • Dissolving: Add the weighed compound to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of sterile, cell culture grade DMSO.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protecting (amber) tube.

  • Storage: Store the 10 mM stock solution at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Avoid repeated freeze-thaw cycles.

Experimental Protocol: Application in Cell Culture

This protocol outlines the steps for diluting the stock solution to desired final concentrations for treating cells in culture. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and not exceed 1%.[4][5][6]

Workflow for Cell Treatment:

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh 1.89 mg of Compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at -20°C filter->store dilute Prepare Serial Dilutions of Stock in Media store->dilute prepare_media Prepare Cell Culture Media prepare_media->dilute treat Add Diluted Compound to Cells dilute->treat incubate Incubate Cells for Desired Time treat->incubate

Caption: Workflow for preparing and applying this compound in cell culture.

Detailed Steps:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Working Solutions: On the day of the experiment, thaw the 10 mM stock solution. Prepare a series of intermediate dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of media, you would add 0.1 µL of the 10 mM stock. To facilitate accurate pipetting, it is recommended to perform serial dilutions.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as used for the highest concentration of the test compound. This is essential to account for any effects of the solvent on the cells.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Following incubation, perform the desired cell-based assay (e.g., cytotoxicity assay, gene expression analysis, etc.).

Example Dilution Table for a 96-Well Plate

This table provides an example of how to prepare working solutions for treating cells in a 96-well plate with a final volume of 100 µL per well.

Final Concentration (µM)Volume of 10 mM Stock (µL)Volume of Media (µL) for Intermediate DilutionVolume of Intermediate Dilution to add to well (µL)Final DMSO Concentration (%)
100199100.1
500.599.5100.05
100.199.9100.01
10.0199.99100.001
Vehicle Control1 (of DMSO)99100.1

Note: For very low concentrations, a two-step serial dilution is recommended for accuracy.

Safety Precautions

  • This compound is a chemical compound. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All procedures involving the handling of the compound and its solutions should be performed in a chemical fume hood or a biological safety cabinet.

Conclusion

This protocol provides a standardized method for the preparation and use of this compound in cell culture applications. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results. Researchers should always perform a dose-response study to determine the optimal concentration range for their specific cell line and experimental endpoint.

References

Application Notes: 5-Phenylisoxazole-3-carboxylic Acid Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Derivatives of 5-phenylisoxazole-3-carboxylic acid, in particular, have emerged as a versatile class of compounds for the development of potent and selective kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The isoxazole ring can act as a bioisosteric replacement for other functional groups, participate in hydrogen bonding, and provide a rigid core to orient substituents for optimal interaction with the ATP-binding pocket of kinases. These application notes provide a detailed overview and experimental protocols for the utilization of a representative this compound derivative in kinase assays.

Featured Compound: A Potent FLT3 Kinase Inhibitor

For the purpose of these application notes, we will focus on a rationally designed derivative of this compound, hereafter referred to as Compound-X . This compound features the core 5-phenylisoxazole structure linked via a carboxamide to a quinazoline moiety, a design strategy that has proven effective in targeting FMS-like Tyrosine Kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells. Mutations in FLT3, such as internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1]

Data Presentation: In Vitro Kinase Inhibition Profile

The inhibitory activity of Compound-X was evaluated against wild-type FLT3 and its common mutants, FLT3-ITD and FLT3-TKD (D835Y), in biochemical assays. The results are summarized in the table below.

Kinase TargetCompound-X IC50 (nM)
FLT3 (wild-type)106
FLT3-ITD301
FLT3-TKD (D835Y)228

Data is based on analogous compounds reported in the literature.[1]

Signaling Pathway Diagram

The following diagram illustrates the central role of FLT3 in downstream signaling pathways that promote cell proliferation and survival. Inhibition of FLT3 by compounds such as Compound-X can block these oncogenic signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase FLT3_Ligand->FLT3 Activation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 CompoundX Compound-X (Inhibitor) CompoundX->FLT3 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Biochemical FLT3 Kinase Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of Compound-X against purified FLT3 kinase.

Workflow Diagram:

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Kinase Buffer, FLT3 Enzyme, Substrate, [γ-32P]ATP, and Compound-X start->prepare_reagents dispense_compound Dispense Serial Dilutions of Compound-X into Plate prepare_reagents->dispense_compound add_enzyme Add FLT3 Enzyme dispense_compound->add_enzyme initiate_reaction Initiate Reaction with Substrate and [γ-32P]ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction with Phosphoric Acid incubate->stop_reaction spot_on_membrane Spot Reaction Mixture onto Phosphocellulose Membrane stop_reaction->spot_on_membrane wash_membrane Wash Membrane to Remove Unincorporated ATP spot_on_membrane->wash_membrane scintillation_counting Quantify Incorporated 32P via Scintillation Counting wash_membrane->scintillation_counting analyze_data Analyze Data and Calculate IC50 scintillation_counting->analyze_data end End analyze_data->end

Workflow for the Biochemical FLT3 Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Prepare a stock solution of purified recombinant human FLT3 kinase in kinase buffer.

    • Prepare a stock solution of a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare serial dilutions of Compound-X in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 5 µL of the diluted Compound-X.

    • Add 20 µL of the FLT3 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the substrate/[γ-³²P]ATP mixture. The final ATP concentration should be at the Km for the enzyme.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

  • Detection and Analysis:

    • Spot 50 µL of the reaction mixture from each well onto a phosphocellulose filter membrane.

    • Wash the membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the membrane and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of Compound-X relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software.

Cell-Based FLT3 Phosphorylation Assay

This protocol describes an in-cell Western assay to measure the effect of Compound-X on the autophosphorylation of FLT3 in a human AML cell line endogenously expressing a mutant FLT3 (e.g., MOLM-13 cells, which harbor FLT3-ITD).

Workflow Diagram:

Cellular_Assay_Workflow start Start seed_cells Seed MOLM-13 Cells in a 96-well Plate start->seed_cells serum_starve Serum Starve Cells seed_cells->serum_starve treat_compound Treat with Serial Dilutions of Compound-X serum_starve->treat_compound lyse_cells Lyse and Fix Cells treat_compound->lyse_cells block_wells Block with Blocking Buffer lyse_cells->block_wells primary_ab Incubate with Primary Antibodies (anti-pFLT3 and anti-Total FLT3) block_wells->primary_ab wash1 Wash Wells primary_ab->wash1 secondary_ab Incubate with Fluorescently Labeled Secondary Antibodies wash1->secondary_ab wash2 Wash Wells secondary_ab->wash2 image_plate Image Plate on an Infrared Imaging System wash2->image_plate quantify_signal Quantify Fluorescence Signals for pFLT3 and Total FLT3 image_plate->quantify_signal normalize_data Normalize pFLT3 Signal to Total FLT3 Signal quantify_signal->normalize_data calculate_ic50 Calculate IC50 normalize_data->calculate_ic50 end End calculate_ic50->end

Workflow for the Cell-Based FLT3 Phosphorylation Assay.

Methodology:

  • Cell Culture and Treatment:

    • Seed MOLM-13 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.

    • Treat the cells with a serial dilution of Compound-X for a specified time (e.g., 2 hours).

  • Immunostaining:

    • Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

    • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a rabbit anti-phospho-FLT3 (Tyr591) antibody and a mouse anti-total FLT3 antibody.

    • Wash the wells three times with TBST.

    • Incubate with fluorescently labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.

    • Wash the wells three times with TBST.

  • Detection and Analysis:

    • Image the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both phospho-FLT3 (800 nm channel) and total FLT3 (700 nm channel) in each well.

    • Normalize the phospho-FLT3 signal to the total FLT3 signal for each well.

    • Calculate the percentage of inhibition of FLT3 phosphorylation for each concentration of Compound-X relative to a DMSO control.

    • Determine the IC₅₀ value by plotting the normalized data against the logarithm of the compound concentration and fitting to a dose-response curve.

Conclusion

The this compound scaffold serves as an excellent starting point for the design of novel kinase inhibitors. The representative compound, Compound-X, demonstrates potent and specific inhibition of FLT3 kinase, a key target in AML. The provided protocols for biochemical and cell-based assays offer robust methods for characterizing the potency and cellular efficacy of such inhibitors, facilitating their development as potential therapeutic agents.

References

Application Notes and Protocols: 5-Phenylisoxazole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylisoxazole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid isoxazole core, substituted with a phenyl group and a reactive carboxylic acid handle, provides a valuable scaffold for the synthesis of a diverse array of molecules with interesting biological activities. The isoxazole moiety is a bioisostere of the carboxylic acid functional group and can participate in various non-covalent interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Applications in Medicinal Chemistry

This compound has proven to be a valuable starting material for the development of potent enzyme inhibitors. Its derivatives have shown significant inhibitory activity against enzymes such as xanthine oxidase and cyclooxygenase (COX), highlighting its potential in the development of therapeutics for gout and inflammatory diseases.

Xanthine Oxidase Inhibitors for Gout Treatment

Derivatives of this compound have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme responsible for the production of uric acid.[1] Elevated levels of uric acid are associated with gout.

Compound IDStructureIC50 (µM)[1]
1a 5-(3-Cyanophenyl)isoxazole-3-carboxamide0.85
1b 5-(3-Cyanophenyl)isoxazole-3-N-methylcarboxamide0.62
1c 5-(3-Cyanophenyl)isoxazole-3-N,N-dimethylcarboxamide1.23
Allopurinol (Standard)2.35
Cyclooxygenase (COX) Inhibitors for Anti-inflammatory Applications

The this compound scaffold has been employed in the synthesis of carboxamide derivatives that exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[2]

Compound IDStructureCOX-1 IC50 (nM)[2]COX-2 IC50 (nM)[2]Selectivity Index (COX-1/COX-2)[2]
A13 5-Methyl-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxamide64134.92
B2 4-Fluoro-N-(p-tolyl)benzamide7023321.27
Celecoxib (Standard)14794369.75
Ketoprofen (Standard)43660.65

Applications in Agrochemicals

The isoxazole ring is a common feature in a number of commercially successful agrochemicals. Derivatives of this compound have been investigated for their potential as fungicides and herbicides, owing to the inherent biological activity of the isoxazole scaffold.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route for the synthesis of the title compound is through the hydrolysis of its corresponding ethyl ester.[4]

Materials:

  • Ethyl 5-phenylisoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in ethanol.

  • Add a 2M aqueous solution of NaOH (1.5 eq) to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically within 5-10 minutes).

  • Acidify the reaction mixture to pH 3-4 with 0.5M HCl.

  • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure to yield this compound as a white solid (Typical yield: ~94%).[4]

Protocol 2: Synthesis of 5-Phenylisoxazole-3-carboxamides (HATU Mediated Coupling)

Amide bond formation is a key transformation of this compound for generating libraries of bioactive molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent for this purpose.

Materials:

  • This compound

  • Substituted amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous citric acid

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: Synthesis of 5-Phenylisoxazole-3-carboxylate Esters (Steglich Esterification)

The Steglich esterification provides a mild method for converting carboxylic acids into esters, which is particularly useful for acid-sensitive substrates.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with cold DCM.

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Xanthine Oxidase Inhibition Pathway

The following diagram illustrates the role of xanthine oxidase in the purine catabolism pathway and how inhibitors derived from this compound can block this process, leading to a reduction in uric acid production.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO Xanthine Oxidase Inhibitor 5-Phenylisoxazole-3- carboxylic acid derivative Inhibitor->XO Inhibition

Caption: Inhibition of uric acid production by a this compound derivative.

General Synthetic Workflow

This diagram outlines a typical workflow for the synthesis of bioactive derivatives starting from this compound.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation Start->Activation Amide Amide Derivative Activation->Amide Ester Ester Derivative Activation->Ester Amine Amine Amine->Amide Alcohol Alcohol Alcohol->Ester BioAssay Biological Assay (e.g., Enzyme Inhibition) Amide->BioAssay Ester->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR

Caption: Synthetic workflow for developing bioactive derivatives.

References

Application Notes and Protocols: Developing Enzyme Inhibitors with a 5-Phenylisoxazole-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 5-phenylisoxazole-3-carboxylic acid scaffold in the design and development of potent enzyme inhibitors. This document outlines the synthesis, biological evaluation, and detailed experimental protocols for assessing the inhibitory activity of compounds derived from this versatile chemical framework. The this compound moiety is a recognized privileged scaffold in medicinal chemistry, serving as a foundational structure for developing novel therapeutic agents.[1][2]

Introduction to the this compound Scaffold

The this compound scaffold is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its wide range of biological activities.[1][2] Its rigid structure and the presence of key functional groups, including a carboxylic acid and a phenyl ring, allow for diverse chemical modifications to optimize interactions with enzyme active sites. This scaffold has been successfully employed to develop inhibitors for various enzymes, including xanthine oxidase, α-amylase, α-glucosidase, and fatty acid amide hydrolase (FAAH).

Enzyme Targets and Therapeutic Potential

Derivatives of the this compound scaffold have shown inhibitory activity against several key enzymes implicated in various diseases:

  • Xanthine Oxidase: Inhibition of this enzyme is a key strategy for treating hyperuricemia and gout.[3]

  • α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes.[4]

  • Fatty Acid Amide Hydrolase (FAAH): FAAH inhibitors are being investigated for their potential in treating pain, inflammation, and anxiety.[5]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative inhibitory data for various derivatives based on the this compound scaffold.

Table 1: Xanthine Oxidase Inhibitory Activity [3]

CompoundSubstitution on Phenyl RingIC50 (µM)
5a-e VariousMicromolar to Submicromolar
11a-e VariousMicromolar to Submicromolar
11a 3-cyanoPotent (specific value not provided)

Note: The presence of a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution for enhanced inhibitory potency.[3]

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity [4]

CompoundTarget EnzymeIC50 (µM)
5h α-Amylase16.4 ± 0.1
5c α-Glucosidase15.2 ± 0.3
Acarbose (Control) α-AmylaseNot specified
Acarbose (Control) α-GlucosidaseNot specified

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity [5]

CompoundScaffold ModificationIC50 (µM)
39 3-carboxamido-5-aryl-isoxazole0.088

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below.

General Workflow for Enzyme Inhibition Assays

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock mix Mix Enzyme and Inhibitor prep_compound->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Signal (Absorbance/Fluorescence) stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: General workflow for enzyme inhibition assays.

Protocol for α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-glucosidase.[4][6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Make serial dilutions of the test compound in phosphate buffer.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

    • Prepare a solution of acarbose in phosphate buffer as a positive control.

  • Assay in 96-Well Plate:

    • Add 50 µL of the test compound solution (or control/blank) to each well.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measurement and Calculation:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for α-Amylase Inhibition Assay

This protocol is based on the 3,5-dinitrosalicylic acid (DNS) method to quantify the amount of reducing sugar produced.[4]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in phosphate buffer

  • Test compounds

  • Acarbose (positive control)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (pH 6.9)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Make serial dilutions of the test compound in phosphate buffer.

    • Prepare a solution of α-amylase in phosphate buffer.

    • Prepare a 1% (w/v) starch solution in phosphate buffer.

  • Assay Procedure:

    • Add 40 µL of the test compound solution to a microcentrifuge tube.

    • Add 40 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.

    • Add 40 µL of the starch solution to initiate the reaction and incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 80 µL of DNS reagent.

    • Heat the tubes in a boiling water bath for 10 minutes.[4]

    • Cool the tubes to room temperature and add 1 mL of distilled water.[4]

    • Transfer 200 µL of the final mixture to a 96-well plate.

  • Measurement and Calculation:

    • Measure the absorbance at 540 nm.[4]

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

    • Determine the IC50 value from the dose-response curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes.[8] A general scheme for the synthesis of potent xanthine oxidase inhibitors is outlined below.[3]

G start Substituted Benzaldehyde step1 Reaction with Hydroxylamine start->step1 intermediate1 Aldoxime Intermediate step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 Hydroximoyl Chloride step2->intermediate2 step3 Cycloaddition with Ethyl Propiolate intermediate2->step3 intermediate3 Ethyl 5-Phenylisoxazole- 3-carboxylate step3->intermediate3 step4 Hydrolysis intermediate3->step4 final_product 5-Phenylisoxazole-3- carboxylic Acid Derivative step4->final_product

Caption: Synthetic pathway for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Molecular modeling and SAR studies can provide valuable insights for the rational design of more potent inhibitors. For instance, in the case of xanthine oxidase inhibitors, a molecular modeling study of compound 11a was performed to understand its binding mode and guide further structure-guided design.[3] These studies can help identify key pharmacophoric features and optimal substitution patterns on the this compound scaffold to enhance inhibitory activity and selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential in various disease areas. The protocols and data presented in these application notes provide a foundation for researchers to synthesize, evaluate, and optimize derivatives of this versatile scaffold for their specific enzyme targets. Further investigation into the structure-activity relationships will be crucial for the successful translation of these findings into clinical candidates.

References

Application Notes and Protocols: 5-Phenylisoxazole-3-carboxylic Acid as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 5-Phenylisoxazole-3-carboxylic acid as a fluorescent probe is limited in current scientific literature. The following application notes and protocols are based on the established photophysical properties of the isoxazole scaffold and data from structurally related fluorescent probes. These should serve as a foundational guide for the investigation and application of this compound and its derivatives as novel fluorescent tools.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential photophysical properties. The rigid, planar structure of the isoxazole ring, when conjugated with an aromatic system like a phenyl group, provides a scaffold with the potential for intrinsic fluorescence. This compound possesses this key structural motif, suggesting its utility as a core structure for the development of novel fluorescent probes.

The carboxylic acid functionality at the 3-position offers a versatile handle for bioconjugation, allowing for the attachment of the probe to biomolecules such as proteins, peptides, or nucleic acids. This enables the targeted labeling and imaging of specific biological structures and processes. Furthermore, the electronic environment of the isoxazole ring can be sensitive to its microenvironment, potentially leading to changes in fluorescence upon binding to a target or alterations in local polarity, pH, or metal ion concentration. This opens up possibilities for the design of "turn-on," "turn-off," or ratiometric fluorescent sensors.

Principle of Fluorescence

The fluorescence of this compound-based probes would likely arise from a π-π* electronic transition within the conjugated system of the phenyl and isoxazole rings. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence. The specific excitation and emission wavelengths, quantum yield, and lifetime of the fluorescence are influenced by the chemical structure and the local environment of the fluorophore.

Potential Applications

Based on the properties of related isoxazole and other heterocyclic fluorescent probes, potential applications for this compound and its derivatives include:

  • Cellular Imaging: The carboxylic acid group can be activated to form amide bonds with amine-containing biomolecules, enabling the fluorescent labeling of specific cellular components.

  • Environmental Sensing: The fluorescence of the isoxazole core may be sensitive to solvent polarity, viscosity, and the presence of metal ions, allowing for the development of sensors for these parameters.

  • High-Throughput Screening: Bright and photostable derivatives could be employed in fluorescence-based assays for drug discovery and screening.

  • pH Sensing: The carboxylic acid moiety or other introduced functional groups could exhibit pH-dependent protonation states, leading to changes in the fluorescent properties of the molecule.

Data Presentation

Compound/Derivative ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/Application
Imidazo[4',5':3,4]benzo[c]isoxazoles~350-400~450-550> 0.52General Fluorophores
Pyrrolyl-isoxazole DerivativesNot SpecifiedNot SpecifiedNot SpecifiedSolvatochromic Probes
Isoxazole-calixarene~364~420-440Not SpecifiedCopper (II) Ion Sensing

Experimental Protocols

The following are proposed experimental protocols for the characterization and potential application of this compound as a fluorescent probe.

Protocol 1: Photophysical Characterization

Objective: To determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, DMSO, water)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Prepare a series of dilutions (e.g., 1-10 µM) from the stock solution in the desired spectroscopic grade solvents.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of each working solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λmax.

    • Record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • The quantum yield (Φs) of the sample can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:

      • Φr is the quantum yield of the reference.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Protocol 2: Synthesis of an Amide-Linked Bioconjugate

Objective: To conjugate this compound to an amine-containing biomolecule (e.g., a peptide or protein).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing biomolecule (e.g., Bovine Serum Albumin, BSA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere to form the NHS ester.

  • Conjugation to Biomolecule:

    • Dissolve the amine-containing biomolecule (1 equivalent) in PBS (pH 7.4).

    • Slowly add the activated NHS ester solution to the biomolecule solution with gentle stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate by size-exclusion chromatography to remove unreacted probe and coupling reagents.

    • Collect the fractions containing the fluorescently labeled biomolecule.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the probe (at its λmax).

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Activation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis s1 5-Phenylisoxazole- 3-carboxylic acid s2 EDC, NHS in DMF s1->s2 Activation s3 Activated NHS Ester s2->s3 c2 Conjugation Reaction s3->c2 c1 Amine-containing Biomolecule (in PBS) c1->c2 c3 Fluorescently Labeled Biomolecule c2->c3 p1 Size-Exclusion Chromatography c3->p1 p2 Purified Conjugate p1->p2 p3 UV-Vis & Fluorescence Spectroscopy p2->p3

Caption: Workflow for the synthesis and purification of a bioconjugate.

signaling_pathway cluster_environment Cellular Environment cluster_fluorescence Fluorescence Response probe Isoxazole Probe target Target Biomolecule probe->target Binding low_F Low Fluorescence probe->low_F complex Probe-Target Complex target->complex high_F High Fluorescence (Turn-on) complex->high_F

Caption: Proposed "turn-on" fluorescence mechanism upon target binding.

In Vivo Efficacy of 5-Phenylisoxazole-3-carboxylic Acid: An Experimental Protocol for Anti-Inflammatory Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the in vivo anti-inflammatory properties of 5-Phenylisoxazole-3-carboxylic acid. This document outlines the necessary procedures, from animal model selection and preparation to data analysis and interpretation. The protocols described herein are based on established methodologies for screening potential anti-inflammatory agents.

Introduction

This compound and its derivatives have garnered interest in pharmaceutical research, with studies indicating their potential as xanthine oxidase inhibitors and as intermediates in the synthesis of anti-inflammatory and analgesic drugs.[1][2] The isoxazole scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5][6][7] This protocol details an in vivo study to investigate the anti-inflammatory efficacy of this compound in a murine model of acute inflammation.

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Male BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Housing: Animals should be housed in polycarbonate cages with ad libitum access to standard pellet chow and sterile water. The animal facility should be maintained at a controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

  • Acclimatization: All mice should be acclimatized to the laboratory conditions for at least one week prior to the commencement of the experiment to minimize stress-induced variations.[3]

Experimental Design and Grouping

A total of 24 mice will be randomly divided into four groups, each containing six animals.

GroupTreatmentDosageRoute of Administration
IVehicle (e.g., 0.5% Carboxymethylcellulose)10 mL/kgOral (p.o.)
IIThis compound25 mg/kgOral (p.o.)
IIIThis compound50 mg/kgOral (p.o.)
IVIndomethacin (Standard anti-inflammatory drug)10 mg/kgOral (p.o.)
Carrageenan-Induced Paw Edema

This is a widely used model for assessing acute inflammation.[6]

  • Test Substance Administration: One hour prior to the induction of inflammation, the respective treatments are administered orally to each group.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume of each mouse is measured immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Sample Collection and Analysis
  • Blood Collection: At the end of the experiment (4 hours post-carrageenan), blood samples will be collected via cardiac puncture under anesthesia. Serum will be separated by centrifugation for biochemical analysis.

  • Tissue Collection: The edematous paw tissue will be excised, weighed, and then homogenized for biochemical assays or fixed in 10% neutral buffered formalin for histopathological examination.

  • Biochemical Analysis:

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is an indicator of neutrophil infiltration into the inflamed tissue. MPO activity in the paw tissue homogenate will be measured spectrophotometrically.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the serum and tissue homogenates will be quantified using commercially available ELISA kits.

Histopathological Examination

The formalin-fixed paw tissues will be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The stained sections will be examined under a light microscope to assess the extent of inflammatory cell infiltration, edema, and overall tissue damage.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
GroupTreatment1 hr (% Inhibition)2 hr (% Inhibition)3 hr (% Inhibition)4 hr (% Inhibition)
IVehicle0000
IIThis compound (25 mg/kg)DataDataDataData
IIIThis compound (50 mg/kg)DataDataDataData
IVIndomethacin (10 mg/kg)DataDataDataData
Table 2: Biochemical Parameters in Paw Tissue and Serum
GroupMPO Activity (U/g tissue)TNF-α (pg/mL) - SerumIL-6 (pg/mL) - Serum
IDataDataData
IIDataDataData
IIIDataDataData
IVDataDataData

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping dosing Oral Administration of Test Compounds grouping->dosing inflammation Carrageenan Injection (Sub-plantar) dosing->inflammation measurement Paw Volume Measurement (0, 1, 2, 3, 4 hrs) inflammation->measurement sampling Blood & Tissue Collection (at 4 hrs) measurement->sampling biochem Biochemical Analysis (MPO, TNF-α, IL-6) sampling->biochem histo Histopathology (H&E Staining) sampling->histo

Caption: Experimental workflow for in vivo anti-inflammatory testing.

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Key Inflammatory Mediators cluster_response Physiological Response carrageenan Carrageenan prostaglandins Prostaglandins carrageenan->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) carrageenan->cytokines edema Edema prostaglandins->edema pain Pain prostaglandins->pain neutrophils Neutrophil Infiltration (MPO release) cytokines->neutrophils neutrophils->edema

Caption: Simplified signaling pathway of carrageenan-induced inflammation.

References

Application Notes and Protocols for 5-Phenylisoxazole-3-carboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylisoxazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the development of various bioactive molecules. Its unique isoxazole scaffold has garnered significant interest in agrochemical research, showing potential in the formulation of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the utilization of this compound in agrochemical screening and development.

Agrochemical Applications

The isoxazole moiety is a recognized pharmacophore in a range of commercial pesticides. Derivatives of this compound are being explored for the following agrochemical applications:

  • Herbicidal Activity: As precursors to compounds that can inhibit essential plant enzymes.

  • Fungicidal Activity: Serving as a scaffold for the synthesis of novel antifungal agents.

  • Insecticidal Activity: As a foundational structure for the development of new insecticides.

While specific quantitative activity data for this compound is not extensively available in public literature, its derivatives have shown significant bioactivity. The following sections provide data on related isoxazole compounds to illustrate the potential of this chemical class.

Data Presentation

Table 1: Insecticidal Activity of Isoxazoline Derivatives
Compound IDTarget PestActivity TypeLC50 (mg/L)Reference CompoundLC50 (mg/L)
IA-8¹Mythimna separata (Armyworm)LarvicidalComparable to FluralanerFluralanerNot specified

¹IA-8: 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Table 2: Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides
Compound IDWeed SpeciesActivity TypeInhibition (%) at 10 mg/LReference CompoundInhibition (%) at 10 mg/L
I-26²Portulaca oleracea (Common Purslane)Growth Inhibition100Butachlor50
I-26²Abutilon theophrasti (Velvetleaf)Growth Inhibition100Butachlor50

²I-26 is a derivative of 5-cyclopropylisoxazole-4-carboxylic acid, not directly of this compound, but illustrates the herbicidal potential of the isoxazole class.

Table 3: Fungicidal Activity of Quinazolin-6-ylcarboxylates (Illustrative for B. cinerea)
Compound IDFungal PathogenActivity TypeEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
F17³Botrytis cinereaMycelial Growth Inhibition3.79Pyraclostrobin3.68
F17³Botrytis cinereaMycelial Growth Inhibition3.79Hymexazol4.56

³F17 is a quinazolin-6-ylcarboxylate derivative and is included to provide context for fungicidal assays against Botrytis cinerea.

Mechanism of Action & Signaling Pathways

Insecticidal Mode of Action: GABA Receptor Antagonism

Certain isoxazoline insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects. This binding blocks the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.

GABA_Receptor_Antagonism cluster_0 Normal Synaptic Transmission cluster_1 Action of Isoxazoline Insecticide GABA GABA GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Isoxazoline Isoxazoline Insecticide Blocked_Receptor Blocked GABA Receptor Isoxazoline->Blocked_Receptor Binds to (non-competitive) No_Chloride_Influx No Chloride Ion Influx Blocked_Receptor->No_Chloride_Influx Blocks Hyperexcitation Neuron Hyperexcitation (Paralysis, Death) No_Chloride_Influx->Hyperexcitation Leads to

Caption: Insecticidal mechanism of isoxazolines via GABA receptor antagonism.

Herbicidal Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many isoxazole-based herbicides function by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane destruction through the formation of reactive oxygen species.

PPO_Inhibition cluster_0 Normal Chlorophyll Biosynthesis cluster_1 Action of Isoxazole Herbicide Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_Enzyme Substrate for Inhibited_PPO Inhibited PPO Protoporphyrinogen_IX->Inhibited_PPO Cannot bind to Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalyzes conversion to Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Precursor for Isoxazole_Herbicide Isoxazole Herbicide Isoxazole_Herbicide->Inhibited_PPO Inhibits Accumulation Accumulation of Protoporphyrinogen IX Inhibited_PPO->Accumulation Leads to ROS_Formation Reactive Oxygen Species (ROS) Formation (with light) Accumulation->ROS_Formation Causes Cell_Death Lipid Peroxidation & Cell Membrane Destruction ROS_Formation->Cell_Death Induces

Caption: Herbicidal mechanism of isoxazoles via PPO enzyme inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic routes.

Workflow for Synthesis:

Synthesis_Workflow Start Start Materials: Ethyl 5-phenyl-3-isoxazolecarboxylate Sodium Hydroxide (NaOH) Ethanol, Water Hydrochloric Acid (HCl) Step1 Dissolve ethyl 5-phenylisoxazole-3-carboxylate in Ethanol. Start->Step1 Step2 Add aqueous NaOH solution and stir at room temperature. Step1->Step2 Step3 Monitor reaction completion by TLC. Step2->Step3 Step4 Acidify the reaction mixture with HCl to pH 3-4. Step3->Step4 Step5 Extract the product with Ethyl Acetate. Step4->Step5 Step6 Wash the organic layer with brine, dry over Na2SO4, and concentrate. Step5->Step6 End Final Product: This compound Step6->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Ethyl 5-phenyl-3-isoxazolecarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Dissolve ethyl 5-phenyl-3-isoxazolecarboxylate in ethanol in a round-bottom flask.

  • Add a 2M aqueous solution of NaOH to the flask while stirring at room temperature.

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Carefully add 0.5M HCl to the reaction mixture to adjust the pH to approximately 3-4.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid.

In Vitro Herbicidal Activity Assay (Whole Plant Assay)

This protocol is a general guideline for assessing the pre- and post-emergence herbicidal activity of this compound and its derivatives.

Materials:

  • Test compound (this compound or derivative)

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Distilled water

  • Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays with sterile soil mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spraying equipment

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in a minimal amount of acetone and then dilute with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired test concentrations.

  • Pre-emergence Assay: a. Sow weed seeds in pots filled with soil mix. b. Apply the test solutions evenly to the soil surface using a sprayer. c. Place the pots in a growth chamber. d. After 14-21 days, assess the herbicidal effect by visual observation of germination inhibition and seedling growth compared to a control group treated with the solvent solution.

  • Post-emergence Assay: a. Sow weed seeds and allow them to grow to the 2-3 leaf stage. b. Apply the test solutions evenly to the foliage of the seedlings. c. Return the pots to the growth chamber. d. After 14-21 days, assess the herbicidal effect by visual observation of phytotoxicity symptoms (e.g., chlorosis, necrosis, growth inhibition) compared to a control group.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol outlines a method to evaluate the fungicidal activity against common plant pathogens.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution.

  • Amended Media Preparation: Autoclave the PDA medium and cool it to 50-55 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Assessment: After 3-5 days, or when the mycelium in the control plates (containing only DMSO) has reached the edge of the plate, measure the diameter of the fungal colony on the treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

Disclaimer

This document is intended for research and development purposes only. All experiments should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. The toxicological properties of this compound and its derivatives may not be fully characterized, and therefore, they should be handled with care.

Application Notes & Protocols: Formulation of 5-Phenylisoxazole-3-carboxylic Acid for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound with potential therapeutic applications.[1][2][3] Its chemical structure, characterized by a phenylisoxazole core and a carboxylic acid group, suggests it may possess interesting pharmacological activities.[2][4] However, like many small molecule drug candidates, its delivery can be challenged by poor aqueous solubility, potentially limiting its bioavailability and therapeutic efficacy.

This document provides a comprehensive guide to the formulation of this compound into a nanoparticle-based drug delivery system. The aim is to enhance its solubility, provide controlled release, and improve its overall pharmacological profile. The following sections detail the necessary materials, equipment, and step-by-step protocols for the synthesis, characterization, and in vitro evaluation of a nanoparticle formulation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol [5]
AppearanceSolid
Melting Point160-164 °C[3]
Purity≥97%[3]

Nanoparticle Formulation: Emulsification-Solvent Evaporation Method

The emulsification-solvent evaporation technique is a widely used method for encapsulating hydrophobic drugs into polymeric nanoparticles.[6] This method is suitable for this compound due to its presumed low water solubility. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for this type of formulation.[7]

Experimental Workflow

The overall workflow for the formulation and evaluation of this compound loaded nanoparticles is depicted below.

G cluster_0 Formulation cluster_1 Characterization cluster_2 Drug Loading & Release cluster_3 In Vitro Evaluation Drug & Polymer Dissolution Drug & Polymer Dissolution Emulsification Emulsification Drug & Polymer Dissolution->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Nanoparticle Collection Nanoparticle Collection Solvent Evaporation->Nanoparticle Collection Size & PDI (DLS) Size & PDI (DLS) Nanoparticle Collection->Size & PDI (DLS) Analysis Zeta Potential Zeta Potential Nanoparticle Collection->Zeta Potential Analysis Morphology (TEM/SEM) Morphology (TEM/SEM) Nanoparticle Collection->Morphology (TEM/SEM) Analysis Drug Loading & Encapsulation Efficiency Drug Loading & Encapsulation Efficiency Nanoparticle Collection->Drug Loading & Encapsulation Efficiency Quantification In Vitro Drug Release Study In Vitro Drug Release Study Drug Loading & Encapsulation Efficiency->In Vitro Drug Release Study Performance Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) In Vitro Drug Release Study->Cytotoxicity Assay (MTT) Biological Effect G Nanoparticle Suspension Nanoparticle Suspension Dialysis Bag Dialysis Bag Nanoparticle Suspension->Dialysis Bag Place inside Release Medium (PBS, pH 7.4) Release Medium (PBS, pH 7.4) Dialysis Bag->Release Medium (PBS, pH 7.4) Immerse in Incubation (37°C, with shaking) Incubation (37°C, with shaking) Release Medium (PBS, pH 7.4)->Incubation (37°C, with shaking) Maintain conditions Sample Collection at Time Points Sample Collection at Time Points Incubation (37°C, with shaking)->Sample Collection at Time Points Withdraw aliquots Replenish with Fresh Medium Replenish with Fresh Medium Sample Collection at Time Points->Replenish with Fresh Medium Maintain sink conditions Drug Quantification (HPLC) Drug Quantification (HPLC) Sample Collection at Time Points->Drug Quantification (HPLC) Analyze samples Cumulative Release Profile Cumulative Release Profile Drug Quantification (HPLC)->Cumulative Release Profile Plot data G Cell Seeding (96-well plate) Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) Allow attachment Treatment with Formulations Treatment with Formulations Incubation (24h)->Treatment with Formulations Add drug/nanoparticles Incubation (48-72h) Incubation (48-72h) Treatment with Formulations->Incubation (48-72h) Exposure Add MTT Reagent Add MTT Reagent Incubation (48-72h)->Add MTT Reagent Metabolic conversion Incubation (3-4h) Incubation (3-4h) Add MTT Reagent->Incubation (3-4h) Formazan formation Add Solubilizing Agent (DMSO) Add Solubilizing Agent (DMSO) Incubation (3-4h)->Add Solubilizing Agent (DMSO) Dissolve formazan Absorbance Measurement (570 nm) Absorbance Measurement (570 nm) Add Solubilizing Agent (DMSO)->Absorbance Measurement (570 nm) Quantify viability Calculate Cell Viability (%) Calculate Cell Viability (%) Absorbance Measurement (570 nm)->Calculate Cell Viability (%) Data analysis

References

Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are a diverse class of organic compounds that are central to numerous physiological and pathological processes.[1] Their accurate quantification in biological matrices such as plasma, urine, feces, and tissues is critical for diagnosing diseases, monitoring metabolic pathways, and advancing therapeutic drug development.[1][2] This document provides detailed application notes and protocols for the principle analytical methods employed for the quantification of carboxylic acids in complex biological samples.

The primary challenges in the analysis of carboxylic acids stem from their polarity and, for some, low volatility.[1] To overcome these challenges, a variety of analytical techniques have been developed and refined. The most prominent and robust of these are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), frequently coupled with Mass Spectrometry (MS) for superior sensitivity and selectivity.[1] Additionally, Capillary Electrophoresis (CE) and spectroscopic methods like Nuclear Magnetic Resonance (NMR) offer alternative and complementary approaches.[3][4]

This document outlines the key methodologies, including detailed experimental protocols and comparative quantitative data, to guide researchers in selecting and implementing the most suitable method for their specific analytical needs.

Analytical Methods Overview

The selection of an appropriate analytical method for carboxylic acid quantification is contingent upon several factors, including the specific analytes of interest, the biological matrix, the required sensitivity and selectivity, and the available instrumentation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile carboxylic acids. Derivatization is often necessary to enhance analyte volatility and thermal stability.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Considered the gold standard for its high sensitivity, selectivity, and broad applicability to a wide range of carboxylic acids, including those that are non-volatile or thermally labile.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A versatile technique suitable for a wide array of carboxylic acids.[1] Derivatization is often required for fluorescence detection as most carboxylic acids are not naturally fluorescent.[6][7]

  • Capillary Electrophoresis (CE): An efficient technique for the analysis of charged species like carboxylic acids, offering high resolution and short analysis times.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can be used for the quantification of carboxylic acids, particularly for identifying and quantifying major acidic components in a sample without the need for extensive separation.[4][9]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the quantification of carboxylic acids in different biological samples. These values can vary based on the specific analyte, matrix, and instrumentation.

Table 1: Performance of GC-based Methods

Analyte ClassBiological MatrixDerivatization ReagentDetection MethodLOD RangeLOQ RangeReference
Short-Chain Fatty Acids (SCFAs)FecesNot specifiedFID0.04 - 0.64 µMNot specified[10]
Multiple Carboxylic AcidsWaterN,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSMS0.6 - 15 ng L⁻¹Not specified[11]
Perfluorinated Carboxylic Acids (PFCAs)Aqueous MatricesDiphenyl diazomethaneMS8 - 220 fg (instrumental)0.06 - 14.6 pg/mL (method)[12]

Table 2: Performance of LC-based Methods

Analyte ClassBiological MatrixDerivatization ReagentDetection MethodLOD RangeLOQ RangeReference
Fatty AcidsHuman Serum6-oxy-(acetylpiperazine)fluorescein (APF)Fluorescence0.1 - 6.4 nMNot specified[6]
Low Molecular Weight Carboxylic AcidsNot specifiedNoneESI-MS9 - 59 ppbNot specified[13]
Short-Chain Fatty Acids (SCFAs)Human Feces3-nitrophenylhydrazine (3-NPH)MS/MSNot specifiedBelow 10% CV[14]

Experimental Protocols

Protocol 1: Quantification of Short-Chain Fatty Acids (SCFAs) in Fecal Samples by Gas Chromatography (GC)

This protocol describes a general workflow for the analysis of SCFAs in fecal samples using GC with Flame Ionization Detection (FID).[15][16]

1. Sample Preparation: a. Weigh approximately 40 mg of frozen fecal sample.[16] b. Homogenize the sample in 300 µL of 0.1 N sulfuric acid.[16] c. Add an internal standard (e.g., 10 mM 2-ethylbutyric acid).[15] d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris. f. Collect the supernatant for analysis.

2. Gas Chromatography (GC) Conditions: a. GC System: Agilent 7890B or equivalent. b. Column: SPB-1 capillary column (30 m × 0.32 mm ID, 0.25 μm film thickness) or equivalent.[15] c. Injector: Split/splitless injector. d. Oven Temperature Program:

  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 150°C, hold for 1 minute.
  • Ramp 2: 20°C/min to 250°C, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.5 mL/min. f. Detector: Flame Ionization Detector (FID) at 250°C.

3. Data Analysis: a. Identify and integrate the peaks corresponding to the SCFAs and the internal standard based on their retention times. b. Construct calibration curves for each SCFA using standards of known concentrations. c. Quantify the concentration of each SCFA in the sample by comparing its peak area to the internal standard and the calibration curve. Results are typically expressed as mg/g of dry weight of feces.[15]

Protocol 2: Quantification of Carboxylic Acids in Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general workflow for the analysis of a broad range of carboxylic acids in plasma samples using LC-MS. Derivatization may be required for certain acids to improve chromatographic retention and ionization efficiency.[17][18]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suite of isotopically labeled internal standards. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. (Optional) Derivatization with 3-Nitrophenylhydrazine (3-NPH): [14][17] a. To the dried extract, add 50 µL of a solution containing 10 mg/mL 3-NPH in 50% acetonitrile. b. Add 50 µL of a solution containing 10 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile. c. Incubate at 40°C for 30 minutes. d. Evaporate the solvent and reconstitute in the initial mobile phase.

3. Liquid Chromatography (LC) Conditions: a. LC System: Agilent 1290 Infinity II or equivalent. b. Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A suitable gradient to separate the target carboxylic acids (e.g., 5% B to 95% B over 10 minutes). f. Flow Rate: 0.3 mL/min. g. Column Temperature: 40°C.

4. Mass Spectrometry (MS) Conditions: a. Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent. b. Ionization Source: Electrospray Ionization (ESI) in negative ion mode. c. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each carboxylic acid and internal standard.

5. Data Analysis: a. Process the raw data using appropriate software (e.g., MassHunter). b. Quantify the concentration of each carboxylic acid using the peak area ratio of the analyte to its corresponding internal standard and a calibration curve.

Visualizations

GC_SCFA_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing fecal_sample Fecal Sample homogenization Homogenization (Sulfuric Acid + IS) fecal_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant gc_injection GC Injection supernatant->gc_injection Analysis gc_separation GC Separation (Capillary Column) gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Peak Integration fid_detection->peak_integration Data Acquisition quantification Quantification (Calibration Curve) peak_integration->quantification

Caption: Workflow for GC-FID analysis of SCFAs in fecal samples.

LCMS_Carboxylic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute1 Reconstitution evap->reconstitute1 derivatization Derivatization (optional) reconstitute1->derivatization reconstitute2 Reconstitution derivatization->reconstitute2 lc_injection LC Injection reconstitute2->lc_injection Analysis lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing Data Acquisition quantification Quantification data_processing->quantification

Caption: Workflow for LC-MS/MS analysis of carboxylic acids in plasma.

Derivatization_Signaling cluster_derivatization Derivatization Strategies cluster_gc For GC Analysis cluster_lc For LC Analysis carboxylic_acid Carboxylic Acid (R-COOH) silylation Silylation (e.g., BSTFA) carboxylic_acid->silylation Increases Volatility alkylation Alkylation (e.g., BF3/Methanol) carboxylic_acid->alkylation Increases Volatility nph Hydrazine Derivatization (e.g., 3-NPH) carboxylic_acid->nph Improves Ionization fluorescence_tag Fluorescence Tagging (e.g., APF) carboxylic_acid->fluorescence_tag Enables Fluorescence Detection

Caption: Common derivatization strategies for carboxylic acid analysis.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Isoxazole Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Isoxazole-containing amino acids are a particularly interesting class of non-proteinogenic building blocks due to the diverse biological activities associated with the isoxazole scaffold, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing isoxazole unnatural amino acids, tailored for researchers, scientists, and drug development professionals.

The isoxazole moiety can act as a bioisostere for other functional groups, introduce conformational constraints, and participate in unique molecular interactions, making it a valuable tool for designing peptidomimetics with improved therapeutic profiles.[1][2] This guide will cover the synthesis of peptides incorporating specific isoxazole amino acids, detailing coupling strategies, including conventional and ultrasonication methods, and providing protocols for purification and characterization.

Data Presentation: Synthesis of Peptides Containing Isoxazole Unnatural Amino Acids

Table 1: Synthesis of Peptides Containing 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

Peptide SequenceSynthesis MethodCoupling Reagents for AMIAYieldPurityReference
AMIA-DVYT-NH₂Classical & Ultrasonic Agitated SPPSHATU, DIPEAData not tabulatedCharacterized by MS, MS/MS[3][4]
AMIA-EAAA-NH₂Classical & Ultrasonic Agitated SPPSHATU, DIPEAData not tabulatedCharacterized by MS, MS/MS[3][4]
AMIA-PPPP-NH₂Classical & Ultrasonic Agitated SPPSHATU, DIPEAData not tabulatedCharacterized by MS, MS/MS[3][4]
AMIA-PPPPP-NH₂Classical & Ultrasonic Agitated SPPSHATU, DIPEAData not tabulatedCharacterized by MS, MS/MS[3][4]

Table 2: Synthesis of a Peptide Containing Fmoc-AlaIso-OH

Peptide SequenceSynthesis MethodCoupling ReagentsEpimerizationYieldPurityReference
Ac-Leu-AlaIso-Val-NH₂Standard Fmoc-SPPSTBTU, HOBt, DIPEA≤15%Data not tabulatedCharacterized as compatible with standard SPPS

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of peptides containing isoxazole unnatural amino acids.

Protocol 1: Synthesis of Peptides Containing 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) via Fmoc-SPPS

This protocol is based on the work of Bąchor et al. (2022) and describes the manual synthesis on a Rink Amide MBHA resin.[3][4]

1. Resin Preparation: a. Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. b. Drain the DMF.

2. Standard Fmoc-Amino Acid Coupling (for the peptide chain): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF. b. Coupling: In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. c. Wash the resin with DMF. d. Repeat steps 2a-2c for each amino acid in the peptide sequence.

3. Coupling of 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA): Note: AMIA is coupled without prior N-terminal Fmoc protection as the amino group is reported to be unreactive under standard Fmoc protection conditions.[4] a. After the final Fmoc deprotection of the peptide chain, wash the resin with DMF. b. In a separate vial, dissolve AMIA (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. c. Add the activated AMIA solution to the resin. d. Coupling Method: i. Classical Method: Agitate the reaction mixture for 2 hours at room temperature. ii. Ultrasonic Agitated Method: Subject the reaction vessel to ultrasonic agitation for 3 x 15 minutes.

4. Cleavage and Deprotection: a. Wash the resin with dichloromethane (DCM) and dry under vacuum. b. Treat the dried resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide and wash with cold diethyl ether. f. Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). b. Purify the peptide using a preparative C18 column. c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). The specific gradient will depend on the hydrophobicity of the peptide. d. Collect fractions corresponding to the desired peptide peak. e. Lyophilize the pure fractions to obtain the final peptide.

2. Characterization by Mass Spectrometry: a. Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight of the synthesized peptide. b. Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence, including the incorporation of the isoxazole unnatural amino acid.

Visualizations

Signaling Pathway

Isoxazole-containing molecules have been shown to modulate various signaling pathways. The following diagram illustrates the Akt/GSK3β/β-catenin signaling pathway, which is enhanced by an isoxazole chalcone derivative, leading to increased melanogenesis.[1] This serves as an example of a biological pathway that can be targeted by compounds containing the isoxazole scaffold.

Akt_GSK3b_beta_catenin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoxazole Isoxazole Derivative Akt Akt Isoxazole->Akt Activates pAkt p-Akt (Active) GSK3b GSK3β pAkt->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocation TCF_LEF TCF/LEF Melanogenesis Melanogenesis-related Gene Expression TCF_LEF->Melanogenesis Activates Transcription

Caption: Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole derivative.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of peptides containing isoxazole unnatural amino acids.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (HATU/DIPEA) coupling->deprotection wash1->coupling Repeat for each natural AA isoxazole_coupling Isoxazole Amino Acid Coupling wash1->isoxazole_coupling Final Deprotection wash2 Wash (DMF/DCM) isoxazole_coupling->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization end End: Pure Peptide characterization->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Phenylisoxazole-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method involves a two-step process:

  • 1,3-Dipolar Cycloaddition: Formation of ethyl 5-phenylisoxazole-3-carboxylate through the reaction of a benzonitrile oxide with ethyl propiolate. The benzonitrile oxide is typically generated in situ from benzaldoxime or benzohydroximoyl chloride.

  • Hydrolysis: Saponification of the resulting ethyl ester to the final carboxylic acid product.

Q2: My overall yield is low. Which step is the most likely cause?

A2: Low yields can occur in either step, but the 1,3-dipolar cycloaddition is often the more challenging part. A common issue is the dimerization of the nitrile oxide intermediate to form a furoxan, which is an undesired side product.[1] Optimizing the conditions for the in situ generation and rapid consumption of the nitrile oxide is crucial.

Q3: I am having trouble with the hydrolysis step. Is the isoxazole ring stable to these conditions?

A3: The isoxazole ring is generally stable under basic hydrolysis conditions used for saponification of the ester. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to ring opening. It is important to monitor the reaction progress and use appropriate workup procedures.

Q4: What are the key starting materials for this synthesis?

A4: The primary starting materials are typically:

  • For the benzonitrile oxide precursor: Benzaldoxime and an oxidizing agent (like N-chlorosuccinimide or sodium hypochlorite), or benzohydroximoyl chloride.

  • For the three-carbon component: Ethyl propiolate.

  • For the hydrolysis step: A base such as sodium hydroxide or lithium hydroxide.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved by recrystallization. After acidic workup of the hydrolysis reaction, the crude carboxylic acid often precipitates and can be collected by filtration. Further purification can be done by recrystallizing from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Troubleshooting Guides

Problem 1: Low or No Yield of Ethyl 5-phenylisoxazole-3-carboxylate (Cycloaddition Step)
Possible Cause Troubleshooting Recommendation
Dimerization of Benzonitrile Oxide Generate the nitrile oxide in situ at low temperatures (e.g., 0-5 °C) and in the presence of the dipolarophile (ethyl propiolate) to ensure it reacts as it is formed.
Inefficient Nitrile Oxide Generation Ensure the complete conversion of the precursor (e.g., benzaldoxime) to the nitrile oxide. For the chlorination of benzaldoxime, ensure the use of a fresh, high-purity chlorinating agent (e.g., NCS).
Poor Reactivity of Ethyl Propiolate While generally reactive, ensure the quality of the ethyl propiolate. Use of a slight excess of the dipolarophile can sometimes improve the capture of the nitrile oxide.
Incorrect Stoichiometry of Base When using a hydroximoyl chloride precursor, the stoichiometry of the base (e.g., triethylamine) is critical. Use of an appropriate amount of a non-nucleophilic base is recommended.
Suboptimal Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote the decomposition of the nitrile oxide. Optimization of the reaction temperature is key; start at room temperature and adjust as needed based on reaction monitoring.
Problem 2: Low Yield or Incomplete Reaction during Hydrolysis
Possible Cause Troubleshooting Recommendation
Insufficient Base Use a molar excess of the base (e.g., 1.5-2 equivalents of NaOH or LiOH) to ensure complete saponification of the ester.
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates reaction completion.
Low Reaction Temperature While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of hydrolysis if it is sluggish.
Precipitation of Product During Reaction If the sodium salt of the carboxylic acid precipitates from the reaction mixture, it may hinder the reaction. Adding a co-solvent like THF can improve solubility.
Workup Issues During acidification, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and precipitate the carboxylic acid.
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Recommendation
Furoxan Side Product This impurity arises from the cycloaddition step. Improve the conditions of the cycloaddition to minimize nitrile oxide dimerization (see Problem 1). Furoxans can often be removed by column chromatography of the ester intermediate before hydrolysis.
Unreacted Starting Ester Ensure the hydrolysis reaction goes to completion by monitoring with TLC and adjusting reaction time or temperature as needed.
Side Products from Ring Opening Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures or prolonged reaction times).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol is a representative method for the 1,3-dipolar cycloaddition.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldoxime (1.0 eq) in a suitable solvent such as chloroform or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution of the intermediate benzohydroximoyl chloride, add ethyl propiolate (1.1 eq).

  • Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 5-phenylisoxazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol details the hydrolysis of the ethyl ester.[2]

Materials:

  • Ethyl 5-phenylisoxazole-3-carboxylate

  • Ethanol

  • 2M Sodium hydroxide (NaOH) solution

  • 0.5M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask and stir at room temperature.[2]

  • Add a 2M aqueous solution of sodium hydroxide (1.5 eq).[2]

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 5-10 minutes.[2]

  • Once the starting material is consumed, carefully add 0.5M HCl to the reaction mixture to adjust the pH to 3-4.[2]

  • Extract the product with ethyl acetate (2 x volume of the reaction mixture).[2]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure to obtain this compound as a white solid. A yield of approximately 94% can be expected.[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Hydrolysis Benzaldoxime Benzaldoxime Benzohydroximoyl_Chloride Benzohydroximoyl Chloride (in situ) Benzaldoxime->Benzohydroximoyl_Chloride + NCS NCS NCS Ethyl_Ester Ethyl 5-phenylisoxazole-3-carboxylate Benzohydroximoyl_Chloride->Ethyl_Ester Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Ethyl_Ester Triethylamine Triethylamine Triethylamine->Ethyl_Ester Final_Product This compound Ethyl_Ester->Final_Product 1. NaOH 2. HCl NaOH NaOH (aq) HCl HCl (aq)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Cycloaddition Start Low Yield in Cycloaddition? Cause1 Nitrile Oxide Dimerization? Start->Cause1 Yes Cause2 Inefficient Nitrile Oxide Generation? Start->Cause2 No Solution1 Generate nitrile oxide in situ at low temp. Ensure prompt reaction with alkyne. Cause1->Solution1 Yes Solution2 Use fresh, high-purity reagents (e.g., NCS). Ensure complete conversion of precursor. Cause2->Solution2 Yes Cause3 Suboptimal Reaction Conditions? Cause2->Cause3 No Solution3 Optimize temperature (start at RT). Check base stoichiometry. Cause3->Solution3 Yes

Caption: Troubleshooting logic for low yield in the cycloaddition step.

References

troubleshooting solubility issues with 5-Phenylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Phenylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a solid, appearing as a very pale yellow substance.[1] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₇NO₃[1][2][3][4][5]
Molecular Weight189.17 g/mol [1][2][4][5]
Melting Point160-164 °C[2][3][4][5]
Predicted pKa3.33 ± 0.10[6]
FormSolid[1][3][4]

Q2: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility of this compound can be attributed to its molecular structure. The presence of the non-polar phenyl group gives the molecule a significant hydrophobic character, which limits its favorable interactions with polar water molecules. While the carboxylic acid group is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, especially at a pH below its pKa.

Q3: What are the general strategies to improve the solubility of this compound?

Several common techniques can be employed to enhance the solubility of poorly water-soluble carboxylic acids like this compound. These include:

  • pH Adjustment: Increasing the pH of the solution above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[7]

  • Co-solvency: Using a water-miscible organic solvent can reduce the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[8][9][10]

Troubleshooting Guides

This section provides a systematic approach to resolving common solubility issues with this compound in a question-and-answer format.

Issue 1: The compound will not dissolve in my aqueous buffer.

Have you tried adjusting the pH of your buffer?

The carboxylic acid moiety of this compound has a predicted pKa of approximately 3.33.[6] At a pH below this value, the compound will be in its neutral, less soluble form. By raising the pH of the solution to be at least 2 pH units above the pKa (i.e., pH > 5.3), the carboxylic acid will be deprotonated to the more soluble carboxylate anion.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to increase the solubility of this compound in an aqueous buffer by forming a salt through pH modification.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to your aqueous buffer.

  • While stirring, slowly add the 0.1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue to add NaOH until the compound is fully dissolved and the pH is in the desired range for your experiment (ideally above pH 5.3).

  • Caution: Ensure the final pH of the solution is compatible with your experimental system (e.g., cell culture, enzyme assay). If the final pH is too high, it may need to be carefully adjusted back down with a dilute acid, but be aware that this may cause the compound to precipitate if the pH drops below its pKa.

Issue 2: The compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.

What organic solvent are you using for your stock solution and what is the final concentration in your assay?

Common organic solvents for preparing stock solutions of poorly soluble compounds include Dimethyl Sulfoxide (DMSO), ethanol, and methanol. While these solvents are effective at dissolving many compounds at high concentrations, their miscibility with aqueous solutions has limits. When a concentrated organic stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate.

To mitigate this, it is crucial to keep the final concentration of the organic solvent in the aqueous solution as low as possible, typically below 1% and often below 0.5% for cell-based assays to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol outlines the preparation of a concentrated stock solution of this compound in an organic solvent and its subsequent dilution into an aqueous medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Aqueous buffer or cell culture medium

  • Vortex mixer

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

    • Ensure the compound is completely dissolved by vortexing. Gentle warming in a water bath may be used if necessary, but be cautious of potential compound degradation.

  • Working Solution Preparation:

    • To prepare your final working solution, perform a serial dilution.

    • Add the concentrated stock solution dropwise to your vigorously stirring aqueous buffer or cell culture medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., ≤ 0.5%).

Visualizations

Troubleshooting_Workflow Troubleshooting Solubility Issues start Start: Compound is Insoluble in Aqueous Buffer ph_check Is pH adjustment compatible with your experiment? start->ph_check cosolvent_check Is a low concentration of organic co-solvent acceptable? ph_check->cosolvent_check No protocol1 Follow Protocol 1: pH Adjustment ph_check->protocol1 Yes surfactant_check Are surfactants compatible with your assay? cosolvent_check->surfactant_check No protocol2 Follow Protocol 2: Co-solvent Method cosolvent_check->protocol2 Yes protocol3 Consider using surfactants (e.g., Tween-20, Triton X-100) surfactant_check->protocol3 Yes fail Issue Persists: Consult further resources surfactant_check->fail No success Success: Compound Dissolved protocol1->success protocol2->success protocol3->success Xanthine_Oxidase_Pathway Role of Xanthine Oxidase in Purine Metabolism hypoxanthine Hypoxanthine xo Xanthine Oxidase hypoxanthine->xo xanthine Xanthine xanthine->xo uric_acid Uric Acid xo->xanthine xo->uric_acid inhibitor 5-Phenylisoxazole-3-carboxylic acid derivatives inhibitor->xo

References

optimization of reaction conditions for 5-Phenylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 5-Phenylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and straightforward method is the hydrolysis of a corresponding ester, such as ethyl 5-phenylisoxazole-3-carboxylate, under basic conditions followed by acidification.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Hydrolysis: Ensure the ester is fully consumed by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction is stalling, you can try slightly increasing the reaction temperature or adding a co-solvent like THF to improve solubility.

  • Product Loss During Workup: The carboxylic acid product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Performing multiple extractions (e.g., 3 times) will maximize the recovery of the product.

  • Improper pH Adjustment: The precipitation of the carboxylic acid is pH-dependent. Adjust the pH carefully to be sufficiently acidic (typically pH 3-4) to ensure complete precipitation of the product.[3]

  • Degradation of the Isoxazole Ring: While generally stable, the isoxazole ring can be sensitive to harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods. Avoid excessively high temperatures or long reaction times.

Q3: I am having trouble purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can typically be achieved through recrystallization. If impurities persist, column chromatography may be necessary. The choice of solvent for recrystallization will depend on the polarity of the compound and any impurities present.

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: When synthesizing the isoxazole ring itself, a common side reaction is the dimerization of the nitrile oxide to form a furoxan. To minimize this, it is recommended to add the nitrile oxide solution slowly to the reaction mixture. In the hydrolysis step, potential side reactions are minimal if the conditions are controlled, but degradation of the isoxazole ring under harsh conditions is a possibility.

Troubleshooting Guides

Issue 1: The hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate is incomplete.

Potential Cause Troubleshooting Steps
Insufficient reaction time or temperature.Monitor the reaction progress using TLC. If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Poor solubility of the ester.Add a co-solvent such as Tetrahydrofuran (THF) to improve the solubility of the ester in the reaction mixture.
Inadequate amount of base.Ensure that a sufficient excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion.

Issue 2: The final product is impure.

Potential Cause Troubleshooting Steps
Incomplete removal of unreacted starting material.Optimize the hydrolysis conditions to ensure complete conversion. During workup, wash the organic extracts thoroughly.
Contamination with byproducts.Purify the product by recrystallization from a suitable solvent system. If recrystallization is ineffective, consider using column chromatography.
The salt of the product is not fully acidified.Ensure the pH is lowered to 3-4 during the acidification step to fully precipitate the carboxylic acid.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 5-Phenylisoxazole-3-carboxylate

This protocol is adapted from a known synthetic procedure.[3]

Materials:

  • Ethyl 5-phenylisoxazole-3-carboxylate

  • Ethanol

  • 2M Sodium Hydroxide (NaOH) solution

  • 0.5M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve ethyl 5-phenylisoxazole-3-carboxylate in ethanol at room temperature.

  • Add a 2M NaOH solution to the reaction mixture while stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5-10 minutes.

  • Once the reaction is complete, adjust the pH of the reaction mixture to 3-4 by adding 0.5M HCl.

  • Extract the product with ethyl acetate (it is recommended to perform this twice).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound as a solid.

Data Presentation

Parameter Value Reference
Starting Material Ethyl 5-phenylisoxazole-3-carboxylate[3]
Reagents NaOH, HCl, Ethanol, Water, Ethyl Acetate[3]
Reaction Time ~5 minutes[3]
Temperature 20°C (Room Temperature)[3]
pH for Precipitation 3-4[3]
Yield 94%[3]

Visualizations

Experimental Workflow for Hydrolysis

G cluster_0 Reaction Setup cluster_1 Workup Dissolve Ester Dissolve Ethyl 5-phenylisoxazole-3-carboxylate in Ethanol Add Base Add 2M NaOH solution Dissolve Ester->Add Base Stir at RT Monitor Reaction Monitor by TLC Add Base->Monitor Reaction Acidify Adjust pH to 3-4 with 0.5M HCl Monitor Reaction->Acidify Reaction Complete Extract Extract with Ethyl Acetate (2x) Acidify->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 5-Phenylisoxazole- 3-carboxylic acid Concentrate->Product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Troubleshooting Logic for Low Yield

G Start Low Yield Check_TLC Is starting material present in final product? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Check_Precipitation_pH Was pH adjusted to 3-4 for precipitation? Check_TLC->Check_Precipitation_pH No Optimize_Reaction Optimize Reaction: - Increase reaction time - Slightly increase temperature - Add co-solvent (THF) Incomplete_Reaction->Optimize_Reaction Check_Aqueous_pH Was pH of aqueous layer after extraction still > 4? Product_in_Aqueous Product lost to aqueous layer Check_Aqueous_pH->Product_in_Aqueous Yes Other_Issues Other_Issues Check_Aqueous_pH->Other_Issues No Optimize_Extraction Optimize Extraction: - Increase number of extractions - Saturate aqueous layer with NaCl Product_in_Aqueous->Optimize_Extraction Check_Precipitation_pH->Check_Aqueous_pH Yes Improper_Precipitation Improper Precipitation Check_Precipitation_pH->Improper_Precipitation No Adjust_pH Carefully adjust pH to 3-4 Improper_Precipitation->Adjust_pH

References

Technical Support Center: Purification of 5-Phenylisoxazole-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 5-Phenylisoxazole-3-carboxylic acid by recrystallization.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

Possible Causes:

  • Insufficient Solvent: The volume of the solvent may be too low to dissolve the amount of solid.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures.

  • Low Purity of Starting Material: Significant insoluble impurities may be present.

Solutions:

  • Incremental Solvent Addition: Gradually add small portions of the hot solvent to the heated mixture until the solid dissolves.

  • Solvent Selection: If the solid remains insoluble even with a large volume of solvent, a different solvent or a solvent mixture should be tested. Based on the structure of this compound, polar protic solvents are a good starting point.

  • Hot Filtration: If insoluble impurities are suspected, perform a hot filtration to remove them before allowing the solution to cool.

Problem: The compound "oils out" instead of forming crystals upon cooling.

Possible Causes:

  • Supersaturation is too high: The solution is too concentrated, causing the compound to come out of solution above its melting point.

  • Cooling is too rapid: Fast cooling does not provide sufficient time for crystal lattice formation.

  • Presence of impurities: Impurities can disrupt the crystallization process and promote oiling out.

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can induce crystallization.

  • Seed Crystals: Introduce a tiny crystal of pure this compound to the cooled solution to serve as a nucleation point.

Problem: No crystals form upon cooling.

Possible Causes:

  • Solution is not saturated: Too much solvent was used, and the solution is not saturated enough for crystals to form at lower temperatures.

  • Supersaturated solution is stable: The solution may be supersaturated but requires an initiation step to begin crystallization.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.

  • Induce Crystallization: Use the techniques of scratching the flask with a glass rod or adding a seed crystal.

  • Cool to a Lower Temperature: If crystals do not form at room temperature or in an ice bath, a colder bath (e.g., dry ice/acetone) may be necessary, although this can sometimes lead to the precipitation of impurities.

Problem: Low recovery of purified crystals.

Possible Causes:

  • Compound is too soluble in the cold solvent: A significant amount of the product remains dissolved in the mother liquor.

  • Premature crystallization during hot filtration: The product crystallized on the filter paper or in the funnel stem during the removal of insoluble impurities.

  • Excessive washing of crystals: Washing the collected crystals with too much or with room-temperature solvent can dissolve a significant portion of the product.

Solutions:

  • Optimize Solvent Choice: Select a solvent in which the compound has lower solubility at cold temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Pre-heat Filtration Apparatus: During hot filtration, use a pre-heated funnel and flask to prevent premature crystallization.

  • Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for recrystallizing this compound is a polar protic solvent like ethanol or methanol. An ethanol/water or methanol/water solvent system is also likely to be effective, as the addition of water as an anti-solvent can significantly decrease the solubility of the compound at lower temperatures, leading to better yields.

Q2: How do I choose the right solvent system?

An ideal solvent should dissolve the compound well when hot but poorly when cold. To test this, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and precipitates upon cooling, you have found a good candidate solvent. For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: How can I remove colored impurities during recrystallization?

If your solution of this compound is colored by impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb to the surface of the charcoal, which is then removed along with any other insoluble materials during the filtration. Use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product.

Q4: What is the expected melting point of pure this compound?

The literature melting point of this compound is in the range of 160-164 °C.[1][2] A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
WaterSparingly SolubleModerately SolublePotentially suitable, likely better as an anti-solvent.
EthanolModerately SolubleVery SolubleGood candidate, may require water as an anti-solvent for better yield.
MethanolSolubleVery SolubleGood candidate, may require water as an anti-solvent for better yield.[3]
AcetoneSolubleVery SolubleLikely too soluble for good recovery.
Ethyl AcetateModerately SolubleVery SolubleMay be a suitable single solvent.
HexaneInsolubleInsolubleUnsuitable as a primary solvent, but could be used as an anti-solvent.
TolueneSparingly SolubleModerately SolublePotentially suitable.

Note: This table is based on general principles for aromatic carboxylic acids and available data for this compound. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.

  • Add More Solvent: Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow cluster_start Start cluster_process Recrystallization Process cluster_issues Troubleshooting cluster_solutions Solutions cluster_end End start Crude 5-Phenylisoxazole- 3-carboxylic acid dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution slowly dissolve->cool Success no_dissolve Solid does not dissolve dissolve->no_dissolve Issue? filter Filter and collect crystals cool->filter Success oiling_out Compound oils out cool->oiling_out Issue? no_crystals No crystals form cool->no_crystals Issue? low_yield Low yield filter->low_yield Issue? pure_product Pure Product filter->pure_product Success add_solvent Add more solvent / Change solvent no_dissolve->add_solvent Yes reheat_dilute Reheat, add more solvent, cool slowly oiling_out->reheat_dilute Yes induce_crystallization Scratch flask / Add seed crystal no_crystals->induce_crystallization Yes optimize_solvent Optimize solvent choice / Minimize washing low_yield->optimize_solvent Yes add_solvent->dissolve reheat_dilute->cool induce_crystallization->cool optimize_solvent->start Re-run with optimization

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Phenylisoxazole-3-carboxylic acid. Our focus is on minimizing side products and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method involves a two-step process:

  • Cyclocondensation: Reaction of ethyl benzoylpyruvate with hydroxylamine hydrochloride under acidic conditions to form ethyl 5-phenylisoxazole-3-carboxylate.

  • Hydrolysis: Subsequent hydrolysis of the ethyl ester to yield the final product, this compound.

Q2: What are the primary side products I should be aware of during this synthesis?

A2: The major side product is the regioisomeric impurity, 3-phenylisoxazole-5-carboxylic acid . This isomer can be difficult to separate from the desired product due to their similar physical properties. Another common impurity is the unreacted starting material, ethyl 5-phenylisoxazole-3-carboxylate , resulting from incomplete hydrolysis.

Q3: How can I control the regioselectivity of the cyclization reaction to favor the desired 5-phenyl isomer?

A3: Maintaining acidic conditions during the cyclocondensation of ethyl benzoylpyruvate and hydroxylamine is crucial for maximizing the yield of the desired 5-phenyl isomer. The reaction mechanism is pH-dependent, and acidic catalysis favors the desired reaction pathway.

Q4: What are the best methods for purifying the final product?

A4: Purification can be achieved through recrystallization, typically from a solvent system like ethanol/water. For challenging separations of the 3-phenyl isomer, column chromatography on silica gel may be necessary. Careful monitoring by TLC or HPLC is recommended to ensure the purity of the final product.

Q5: I'm observing a significant amount of unhydrolyzed ester in my final product. What can I do?

A5: Incomplete hydrolysis can be addressed by:

  • Increasing the reaction time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitoring the reaction by TLC is advisable.

  • Using a stronger base or increasing its concentration: While sodium hydroxide is commonly used, other bases or higher concentrations can be explored.

  • Elevating the reaction temperature: Gently heating the reaction mixture can drive the hydrolysis to completion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-phenylisoxazole-3-carboxylate ester Formation of the 3-phenyl regioisomer.Maintain acidic pH during the cyclization reaction. Use a suitable acid catalyst as specified in the protocol.
Incomplete reaction of starting materials.Ensure stoichiometric amounts of reactants and monitor the reaction progress by TLC until the starting materials are consumed.
Presence of the 3-phenylisoxazole-5-carboxylic acid isomer in the final product Non-optimal pH during the cyclization step.Strictly adhere to acidic reaction conditions during the formation of the isoxazole ring.
Ineffective purification.Optimize the recrystallization solvent system. If co-crystallization is an issue, consider column chromatography.
Incomplete hydrolysis of the ethyl ester Insufficient reaction time or temperature.Increase the duration of the hydrolysis step and/or gently heat the reaction mixture.
Inadequate amount of base.Ensure a sufficient molar excess of the base (e.g., NaOH) is used to drive the reaction to completion.
Broad melting point of the final product Presence of impurities (regioisomer, unhydrolyzed ester, or other byproducts).Re-purify the product using the methods described above. Analyze the product by HPLC to identify the impurities.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate

This protocol is adapted from established synthetic procedures.

Materials:

  • Ethyl benzoylpyruvate

  • Hydroxylamine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • Dissolve ethyl benzoylpyruvate in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride in water to the flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture to maintain an acidic pH.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the crude ethyl 5-phenylisoxazole-3-carboxylate, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis of Ethyl 5-Phenylisoxazole-3-carboxylate

Materials:

  • Ethyl 5-phenylisoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Suspend ethyl 5-phenylisoxazole-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitated this compound, wash with cold water, and dry.

  • The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

Compound Molecular Weight ( g/mol ) Melting Point (°C) Key ¹H NMR Signals (δ ppm, CDCl₃)
This compound 189.17160-1647.85 (d, 2H), 7.52 (m, 3H), 7.01 (s, 1H)
Ethyl 5-phenylisoxazole-3-carboxylate 217.22~58-627.84 (m, 2H), 7.49 (m, 3H), 6.95 (s, 1H), 4.48 (q, 2H), 1.45 (t, 3H)
Ethyl 3-phenylisoxazole-5-carboxylate (Isomer) 217.22Not readily availableExpected to have different chemical shifts for the isoxazole proton and the phenyl protons compared to the 5-phenyl isomer.

Visualizations

Reaction Pathway and Side Product Formation

Reaction_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Ethyl Benzoylpyruvate Ethyl Benzoylpyruvate Intermediate Intermediate Ethyl Benzoylpyruvate->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Ethyl 5-phenylisoxazole-3-carboxylate Ethyl 5-phenylisoxazole-3-carboxylate This compound This compound Ethyl 5-phenylisoxazole-3-carboxylate->this compound Complete Hydrolysis Unhydrolyzed Ester Unhydrolyzed Ester Ethyl 5-phenylisoxazole-3-carboxylate->Unhydrolyzed Ester Incomplete Hydrolysis Ethyl 3-phenylisoxazole-5-carboxylate (Isomer) Ethyl 3-phenylisoxazole-5-carboxylate (Isomer) Intermediate->Ethyl 5-phenylisoxazole-3-carboxylate Acidic pH (Desired) Intermediate->Ethyl 3-phenylisoxazole-5-carboxylate (Isomer) Neutral/Basic pH (Side Product)

Caption: Synthetic pathway and potential side product formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze by TLC/HPLC Start->Check_Purity Isomer_Present Isomeric Impurity Detected Check_Purity->Isomer_Present Isomer Ester_Present Unhydrolyzed Ester Detected Check_Purity->Ester_Present Ester Other_Impurity Other Impurities Check_Purity->Other_Impurity Other Optimize_pH Optimize Cyclization pH (Acidic) Isomer_Present->Optimize_pH Optimize_Hydrolysis Optimize Hydrolysis (Time, Temp, Base) Ester_Present->Optimize_Hydrolysis Purify Re-purify (Recrystallization/Chromatography) Other_Impurity->Purify Optimize_pH->Purify Optimize_Hydrolysis->Purify End Pure Product Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Scaling Up the Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 5-Phenylisoxazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method is the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate. This reaction is typically carried out using a base, such as sodium hydroxide, in a solvent like ethanol, followed by acidification to precipitate the carboxylic acid.[1]

Q2: What are the critical parameters to monitor during the scale-up of the hydrolysis reaction?

A2: When scaling up, it is crucial to monitor and control the reaction temperature, mixing efficiency, and the rate of addition of acid during the workup. Poor temperature control can lead to side reactions, while inefficient mixing can result in localized high concentrations of reactants, affecting yield and purity.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include incomplete hydrolysis of the starting ester, and degradation of the isoxazole ring under harsh acidic or basic conditions, especially at elevated temperatures. The formation of isomeric byproducts can also occur depending on the initial synthetic route to the isoxazole ester.[2][3]

Q4: How can I improve the purity of my final product on a larger scale?

A4: Purification of carboxylic acids can be challenging.[2] For scaling up, consider crystallization from a suitable solvent system. Another effective method is to convert the carboxylic acid to a salt for purification and then regenerate the free acid.[2] Maintaining a dry, inert atmosphere during workup and purification can also prevent degradation.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting & Optimization
Low Yield Incomplete reaction.- Monitor the reaction progress closely using techniques like TLC or HPLC. - Ensure efficient mixing, especially in larger reactors, to maintain homogeneity. - Gradually increase the reaction time or temperature, while monitoring for impurity formation.[2]
Product degradation.- Avoid excessively high temperatures during reaction and workup. - Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
Formation of Significant Impurities Unreacted starting materials.- Ensure accurate stoichiometry and sufficient reaction time.[2]
Side reactions.- The presence of electron-donating groups on the isoxazole ring can facilitate side reactions.[2] - Minimize impurities in starting materials that could act as competing reagents.
Product Degradation.- Isoxazole derivatives can be unstable and prone to hydrolytic ring-opening and decarboxylation.[2] - Use moderate temperatures during workup and purification and maintain a dry, inert atmosphere.[2]
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.- Consider alternative purification methods such as converting the acid to a salt, purifying the salt, and then regenerating the free acid.[2] - Experiment with different crystallization solvents or solvent mixtures.
Inefficient extraction during workup.- Ensure the pH is sufficiently low (pH 3-4) during acidification to fully protonate the carboxylic acid for efficient extraction into the organic phase.[1]

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol is based on a reported laboratory-scale synthesis with a high yield.[1]

Materials:

  • Ethyl 5-phenylisoxazole-3-carboxylate

  • Ethanol

  • 2M Sodium Hydroxide (NaOH) solution

  • 0.5M Hydrochloric Acid (HCl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel of appropriate size, dissolve ethyl 5-phenylisoxazole-3-carboxylate in ethanol.

  • Hydrolysis: While stirring at room temperature (20°C), add a 2M NaOH solution to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes.

  • Acidification: Once the reaction is complete, carefully add 0.5M HCl to the reaction mixture to adjust the pH to 3-4. This will precipitate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (perform the extraction twice).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying: Dry the organic layer over sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to obtain this compound as a white solid.

Parameter Value Reference
Starting Material Ethyl 5-phenylisoxazole-3-carboxylate[1]
Reagents NaOH, HCl[1]
Solvent Ethanol, Water, Ethyl Acetate[1]
Reaction Temperature 20°C[1]
Reaction Time 5 minutes[1]
pH for Precipitation 3-4[1]
Yield 94%[1]

Visualizations

Synthesis_Pathway start Ethyl 5-phenylisoxazole-3-carboxylate product This compound start->product Hydrolysis reagents 1. NaOH, Ethanol, H₂O 2. HCl

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Verify Temperature Control start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn temp_issue Temperature Issue check_temp->temp_issue mixing_issue Mixing Issue check_mixing->mixing_issue optimize_time Increase Reaction Time incomplete_rxn->optimize_time Yes optimize_temp Adjust Temperature temp_issue->optimize_temp Yes improve_mixing Improve Agitation mixing_issue->improve_mixing Yes end Problem Resolved optimize_time->end optimize_temp->end improve_mixing->end

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Addressing Low Cell Permeability of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low cell permeability in isoxazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: My isoxazole-based compound shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?

A1: A significant drop in potency from a biochemical to a cellular environment often points to poor cell permeability. The compound may not be reaching its intracellular target in sufficient concentrations. This can be due to several factors, including unfavorable physicochemical properties (e.g., high polarity, large molecular size), rapid efflux from the cell, or low passive diffusion across the cell membrane.

Q2: What are the key physicochemical properties of isoxazole compounds that influence their cell permeability?

A2: The cell permeability of isoxazole derivatives is primarily influenced by a balance of several physicochemical properties:

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required to enter the lipid bilayer of the cell membrane, excessively high lipophilicity can cause the compound to become trapped within the membrane, hindering its release into the cytoplasm.[1]

  • Polar Surface Area (PSA): A high PSA, often due to exposed nitrogen and oxygen atoms in the isoxazole ring and its substituents, can impede the compound's ability to cross the hydrophobic core of the cell membrane.[1]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.[1]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase the energy required for the compound to move from the aqueous extracellular environment into the hydrophobic cell membrane.[1]

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly affects its permeability. Generally, neutral species are more permeable than charged (ionized) species.

Q3: How can I experimentally assess the cell permeability of my isoxazole compound?

A3: Two widely used in vitro assays to determine cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a high-throughput and cost-effective method for initial screening of passive permeability.[1]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium. It is considered a "gold standard" as it can assess passive diffusion, active transport, and the effects of efflux pumps.

Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?

A4: This discrepancy strongly indicates the involvement of active efflux transporters. The PAMPA model only assesses passive diffusion, while Caco-2 cells express efflux pumps like P-glycoprotein (P-gp) that can actively transport the compound out of the cell. An efflux ratio greater than 2 in a bidirectional Caco-2 assay is a strong indicator of active efflux.

Q5: What is P-glycoprotein (P-gp) and how does it affect my compound's permeability?

A5: P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter protein found in the cell membranes of various tissues, including the intestines, blood-brain barrier, and kidney. It actively pumps a wide range of structurally diverse compounds out of cells, which can significantly reduce their intracellular concentration and therapeutic effect. Many heterocyclic compounds have been identified as potential P-gp substrates.[2]

Q6: What are some strategies to improve the cell permeability of my isoxazole-based compound?

A6: Several strategies can be employed to enhance the cell permeability of isoxazole compounds:

  • Structural Modification (SAR): Systematically modify the compound's structure to optimize its physicochemical properties. This could involve reducing the polar surface area, increasing lipophilicity (within an optimal range), or masking hydrogen bond donors.

  • Prodrug Approach: Chemically modify the compound to create a more permeable "prodrug" that, once inside the cell, is converted back to the active parent drug. A common strategy is to mask polar functional groups, like carboxylic acids, by converting them into esters.[3][4]

  • Formulation Strategies: For in vivo applications, formulation approaches such as creating nano-emulgels, solid dispersions, or using particle size reduction can improve the dissolution and absorption of poorly permeable compounds.[5][6][7]

Troubleshooting Guides

Guide 1: Troubleshooting Low Apparent Permeability (Papp) in a Caco-2 Assay
Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low Papp in the apical to basolateral (A→B) direction and high efflux ratio (>2). Active Efflux: The compound is likely a substrate for an efflux pump like P-glycoprotein (P-gp).1. Confirm P-gp Substrate: Perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar, or tariquidar). A significant increase in A→B permeability and a decrease in the efflux ratio will confirm P-gp involvement. 2. Structural Modification: Modify the compound to reduce its affinity for P-gp. 3. Co-administration: In a therapeutic context, consider co-administration with a P-gp inhibitor.
Low Papp in both A→B and B→A directions (low efflux ratio). Poor Passive Permeability: The compound's physicochemical properties are not favorable for crossing the cell membrane.1. Review Physicochemical Properties: Analyze the compound's LogP, TPSA, molecular weight, and number of hydrogen bond donors/acceptors. 2. PAMPA Assay: Perform a PAMPA assay to confirm poor passive diffusion. 3. Prodrug Strategy: Design a prodrug by masking polar groups to increase lipophilicity. 4. Formulation Approaches: Explore formulation strategies to enhance bioavailability.
Low Compound Recovery (<80%) Nonspecific Binding: The compound may be binding to the plasticware of the assay plate. Lysosomal Trapping: Basic compounds can accumulate in the acidic environment of lysosomes. Compound Instability: The compound may be degrading in the assay buffer.1. Address Nonspecific Binding: Use low-binding plates or pre-treat collection plates with an organic solvent. Adding Bovine Serum Albumin (BSA) to the basolateral chamber can also help. 2. Investigate Lysosomal Trapping: Run the assay with a lysosomotropic agent like chloroquine. An increase in Papp suggests lysosomal trapping. 3. Check Stability: Analyze the compound's concentration in the donor solution at the beginning and end of the experiment using LC-MS/MS to check for degradation.
High Variability in Papp Values Inconsistent Cell Monolayer: The integrity of the Caco-2 monolayer may be compromised. Pipetting Errors: Inaccurate pipetting, especially with small volumes.1. Monitor Monolayer Integrity: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use wells with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²). Also, assess the permeability of a low-permeability marker like Lucifer Yellow.[8] 2. Ensure Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques.

Data Presentation: Permeability of Isoxazole Derivatives

The following tables provide a summary of permeability data for representative isoxazole compounds and the classification of permeability based on Caco-2 assay results.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Oral Absorption
High> 10Well absorbed (>90%)
Moderate1 - 10Moderately absorbed (50-90%)
Low< 1Poorly absorbed (<50%)

Table 2: Sample Permeability Data for Isoxazole Derivatives and Control Compounds

CompoundDirectionInitial Conc. (µM)Final Conc. in Receiver (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability ClassEfflux Substrate?
Propranolol (High Permeability Control) A → B101.518.50.9HighNo
B → A101.316.7
Atenolol (Low Permeability Control) A → B100.040.51.2LowNo
B → A100.050.6
Isoxazole Derivative 1 A → B100.081.05.5LowYes
B → A100.445.5
Isoxazole Derivative 2 (Prodrug of 1) A → B100.67.51.1ModerateNo
B → A100.668.2
Isoxazole Derivative 3 A → B100.020.251.0LowNo
B → A100.020.25

Note: The data in Table 2 is illustrative and intended for educational purposes.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of an isoxazole compound.

Materials:

  • PAMPA plate (e.g., a 96-well microtiter plate with a filter bottom) and a matching 96-well acceptor plate.

  • Artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution in DMSO.

  • Control compounds (high and low permeability).

  • Plate shaker.

  • LC-MS/MS or UV-Vis plate reader for analysis.

Procedure:

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Artificial Membrane: Pipette a small volume (e.g., 5 µL) of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dilute the test and control compounds to the final desired concentration in PBS. The final DMSO concentration should typically be ≤1%.

  • Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate.

  • Add Donor Solutions: Add the donor solutions to the wells of the donor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Pe):

    • The apparent permeability is calculated using a specific formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess the passive and active transport of an isoxazole compound and determine if it is an efflux pump substrate.

Materials:

  • Caco-2 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Permeable transwell inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4.

  • Test and control compounds.

  • TEER meter.

  • Incubator (37°C, 5% CO₂).

  • LC-MS/MS for analysis.

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the permeable transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Ensure the values are within the acceptable range for your laboratory.

    • Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound dissolved in transport buffer to the apical (upper) chamber (donor).

    • Add fresh transport buffer to the basolateral (lower) chamber (receiver).

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Repeat the process, but add the test compound to the basolateral chamber (donor) and collect samples from the apical chamber (receiver).

  • Analysis:

    • Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp for both the A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt = rate of drug transport

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

Visualizations

Troubleshooting_Workflow start Start: Low Cellular Activity of Isoxazole Compound pampa Perform PAMPA Assay start->pampa decision_pampa Low Permeability in PAMPA? pampa->decision_pampa caco2 Perform Bidirectional Caco-2 Assay decision_caco2 High Efflux Ratio (>2) in Caco-2? caco2->decision_caco2 check_physchem Analyze Physicochemical Properties (LogP, TPSA, MW) conclusion_passive Conclusion: Poor Passive Permeability check_physchem->conclusion_passive decision_pampa->caco2 No decision_pampa->check_physchem Yes conclusion_efflux Conclusion: Active Efflux Substrate decision_caco2->conclusion_efflux Yes conclusion_complex Conclusion: Combination of Poor Permeability and/or Other Issues (e.g., low recovery) decision_caco2->conclusion_complex No action_passive Action: Structural Modification (SAR) or Prodrug Strategy conclusion_passive->action_passive action_efflux Action: Modify Structure to Reduce Efflux or Use Efflux Inhibitors conclusion_efflux->action_efflux

Caption: Troubleshooting workflow for low cell permeability.

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay cluster_AB A -> B Transport cluster_BA B -> A Transport cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-28 days for differentiation seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound_A Add compound to Apical side (Donor) check_integrity->add_compound_A add_compound_B Add compound to Basolateral side (Donor) check_integrity->add_compound_B add_buffer_B Add fresh buffer to Basolateral side (Receiver) add_compound_A->add_buffer_B incubate_AB Incubate at 37°C add_buffer_B->incubate_AB sample_AB Sample from Basolateral side incubate_AB->sample_AB quantify Quantify compound concentration (LC-MS/MS) sample_AB->quantify add_buffer_A Add fresh buffer to Apical side (Receiver) add_compound_B->add_buffer_A incubate_BA Incubate at 37°C add_buffer_A->incubate_BA sample_BA Sample from Apical side incubate_BA->sample_BA sample_BA->quantify calculate_papp Calculate Papp for A->B and B->A quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Experimental workflow for a bidirectional Caco-2 assay.

Permeability_Factors cluster_properties Physicochemical Properties compound Isoxazole Compound logp Lipophilicity (LogP) compound->logp tpsa Polar Surface Area (TPSA) compound->tpsa mw Molecular Weight (MW) compound->mw hbd H-Bond Donors/Acceptors compound->hbd permeability Cell Permeability logp->permeability Optimal range increases tpsa->permeability Decreases mw->permeability Decreases hbd->permeability Decreases

Caption: Physicochemical factors influencing cell permeability.

References

Technical Support Center: Analysis of 5-Phenylisoxazole-3-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Phenylisoxazole-3-carboxylic acid. The information is tailored to researchers, scientists, and professionals in drug development to help overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reverse-phase HPLC method. Due to the acidic nature of the analyte, a buffered mobile phase is recommended to ensure consistent peak shape and retention time. A C18 column is generally a suitable stationary phase.

Q2: Why is my peak for this compound showing significant tailing?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and the silica backbone of the HPLC column.[1] This can be mitigated by operating the mobile phase at a low pH to suppress the ionization of silanol groups.[1] Using a high-purity silica column or an end-capped column can also minimize these interactions. Additionally, ensure your sample solvent is compatible with the mobile phase, as injecting a sample in a much stronger solvent can lead to peak distortion.

Q3: My retention time for this compound is drifting. What could be the cause?

A3: Retention time drift can be caused by several factors. One common reason is inadequate column equilibration between runs, especially when using gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Changes in mobile phase composition, such as evaporation of the organic solvent or improper mixing, can also lead to shifts in retention time. Finally, fluctuations in column temperature can affect retention, so using a column oven is recommended for stable results.

Q4: I am observing a noisy baseline in my chromatogram. How can I resolve this?

A4: A noisy baseline can originate from the mobile phase, the detector, or the HPLC system itself.[2] Start by ensuring your mobile phase solvents are of high purity, filtered, and properly degassed to remove dissolved gases.[2][3] Check for any leaks in the system, particularly around pump seals and fittings.[2] Contamination in the detector flow cell can also contribute to baseline noise and may require cleaning.

Q5: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A5: To improve sensitivity, you can optimize the detector settings, such as selecting the optimal wavelength for maximum absorbance of this compound.[2] Increasing the injection volume or sample concentration can also boost the signal, but be mindful of potential peak distortion due to column overload.[4] Additionally, ensure the mobile phase is free from any impurities that may contribute to baseline noise, which can obscure small peaks.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Lower the mobile phase pH with an additive like formic acid or phosphoric acid to suppress silanol ionization.[1] Use a highly deactivated, end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting Column overload.Decrease the amount of sample injected onto the column.
Sample solvent is too strong.Prepare the sample in the mobile phase.
Broad Peaks High extra-column volume.Use shorter, narrower tubing where possible. Ensure all fittings are properly connected.
Low flow rate or high column temperature.Optimize the flow rate and column temperature.[5] A lower flow rate can sometimes lead to broader peaks due to diffusion.
Column degradation.Replace the column with a new one of the same type.
Split Peaks Partially blocked column frit.Backflush the column. If the problem persists, replace the frit or the column.
Inconsistent injection.Ensure the injector is functioning correctly and the syringe is properly filled.
Sample solvent effect.Dissolve the sample in the mobile phase.[3]
Baseline Drift Inadequate column equilibration.Increase the column equilibration time between runs.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure proper mixing. Keep solvent reservoirs covered to prevent evaporation.
Leaks in the pump or fittings.Inspect the system for any visible leaks and tighten fittings as necessary.
High Backpressure Blockage in the system.Check for blockages in the guard column, column frits, or tubing.[3]
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
Particulate matter from the sample.Filter all samples before injection. Use a guard column to protect the analytical column.[6]

Experimental Protocols

Reverse-Phase HPLC Method for this compound

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Visualizations

General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase_Prep Mobile Phase Preparation (Filtration & Degassing) HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification & Reporting Chromatogram_Integration->Quantification

Caption: General workflow for HPLC analysis.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Overload Is the sample concentration too high? Start->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume. Check_Overload->Reduce_Concentration Yes Check_pH Is the mobile phase pH appropriate? Check_Overload->Check_pH No Resolved Problem Resolved Reduce_Concentration->Resolved Adjust_pH Lower mobile phase pH (e.g., add 0.1% formic acid). Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Resolved Replace_Column Replace with a new or different column. Check_Column->Replace_Column Yes Check_Column->Resolved No Replace_Column->Resolved

References

troubleshooting unexpected results in assays with 5-Phenylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Phenylisoxazole-3-carboxylic acid. The information is designed to help you address unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a heterocyclic compound with a molecular weight of 189.17 g/mol .[1] It is primarily recognized for its role as a xanthine oxidase inhibitor, making it a subject of interest in studies related to hyperuricemia and gout.[2][3][4][5] Additionally, its structural motif is found in various compounds with a broad range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects, suggesting its use as a scaffold in drug discovery.[6][7][8][9][10]

Q2: What are the common challenges encountered when working with this compound in assays?

Researchers may encounter issues related to:

  • Solubility: The compound's solubility can be limited in aqueous buffers, potentially leading to precipitation and inaccurate concentration measurements.

  • Stability: The isoxazole ring can be susceptible to degradation under certain pH and temperature conditions.

  • Assay Interference: The compound may interfere with assay readouts, such as fluorescence or absorbance, leading to false-positive or false-negative results.

  • High Background Noise: Non-specific interactions or intrinsic properties of the compound can contribute to high background signals in various assay formats.

  • Compound Aggregation: At higher concentrations, the compound may form aggregates, which can lead to non-specific inhibition or other assay artifacts.[11][12]

Troubleshooting Unexpected Results

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results.

Q: My assay results with this compound are inconsistent between experiments. What could be the cause?

A: Inconsistent results can stem from several factors related to compound handling and stability.

  • Solubility Issues:

    • Problem: The compound may not be fully dissolved in your assay buffer, leading to variability in the effective concentration.

    • Troubleshooting Steps:

      • Check Solubility: Determine the solubility of this compound in your specific assay buffer. A recommended approach is to prepare a saturated solution, centrifuge to pellet any undissolved solid, and measure the concentration of the supernatant spectrophotometrically or by HPLC.

      • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous assay buffer.[13] Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.

      • Visual Inspection: Before use, visually inspect your compound solutions for any signs of precipitation.

  • Stability Concerns:

    • Problem: The compound may be degrading in your assay buffer over the course of the experiment.

    • Troubleshooting Steps:

      • pH and Temperature: Evaluate the stability of the compound at the pH and temperature of your assay. You can incubate the compound in the assay buffer for the duration of your experiment, and then analyze its integrity using HPLC or LC-MS.

      • Fresh Solutions: Always prepare fresh dilutions of the compound from a stock solution immediately before each experiment.

Issue 2: High background signal in the assay.

Q: I am observing a high background signal in my assay when this compound is present, even in control wells without the target molecule. How can I address this?

A: High background can be caused by the intrinsic properties of the compound or its interaction with assay components.

  • Autofluorescence or Absorbance:

    • Problem: this compound may possess inherent fluorescence or absorbance at the wavelengths used for your assay readout.

    • Troubleshooting Steps:

      • Spectral Scan: Run a fluorescence or absorbance scan of the compound in the assay buffer to determine if it has a signal that overlaps with your detection wavelengths.

      • Blank Subtraction: If there is a signal from the compound, ensure you are using appropriate blank wells containing the compound at the same concentration as your experimental wells to subtract its contribution to the signal.

  • Non-specific Interactions:

    • Problem: The compound may be interacting non-specifically with assay components, such as antibodies or detection reagents.

    • Troubleshooting Steps:

      • Blocking Agents: In immunoassays, ensure that appropriate blocking agents (e.g., BSA, casein) are used to minimize non-specific binding.

      • Detergents: Including a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer can sometimes reduce non-specific binding.

Issue 3: Apparent inhibition at high compound concentrations that is not dose-dependent.

Q: The compound shows strong inhibition at high concentrations, but the dose-response curve is unusually steep or shows a sudden drop-off in activity. What could be happening?

A: This behavior is often indicative of compound aggregation.

  • Compound Aggregation:

    • Problem: At concentrations above its critical aggregation concentration (CAC), this compound may form aggregates that can non-specifically sequester and inhibit enzymes or interfere with assay components.[12]

    • Troubleshooting Steps:

      • Detergent Sensitivity: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is likely due to aggregation.

      • Centrifugation: Before adding the compound to the assay, centrifuge the diluted solution at high speed (e.g., >15,000 x g) to pellet any pre-formed aggregates.[12] Test the supernatant for activity.

      • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of aggregates at different compound concentrations.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Various Xanthine Oxidase Inhibitors

This table provides a comparison of the IC50 values for different compounds that inhibit xanthine oxidase. This can be useful for benchmarking the potency of this compound derivatives.

CompoundIC50 (µM)Inhibition TypeReference
Allopurinol2.84 ± 0.41Competitive[2]
Luteolin7.83-[4]
Isoacteoside45.48Competitive[4]
3,4,5-Trihydroxycinnamic acid (THCA)61.60 ± 8.00Competitive[2]
Sinapic Acid117.00 ± 4.00-[2]
Caffeic Acid214.00 ± 5.00-[2]
Compound 12 (a 2-mercapto-6-phenyl pyrimidine-4-carboxylic acid derivative)0.084Mixed[5]
Compound 13 (a 2-mercapto-6-phenyl pyrimidine-4-carboxylic acid derivative)0.132Mixed[5]
Compound 29 (a derivative)0.9-[5]
Compound 30 (a 2-phenylthiazole-4-carboxylic acid derivative)0.0486-[5]
Compound 4 (a 5-aryl-1H-tetrazole derivative)7.4Competitive[5]
Schiff base zinc(ii) complex 447.23-[5]

Note: The IC50 value for this compound itself is not listed due to a lack of a definitive value from the searched literature. Researchers should determine this value empirically.

Experimental Protocols

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds like this compound against xanthine oxidase. The assay measures the production of uric acid from the substrate xanthine by monitoring the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • This compound (and other test compounds)

  • Allopurinol (positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in the same buffer. The solubility of xanthine may be limited, so gentle heating or the addition of a small amount of NaOH may be necessary, followed by pH adjustment.

    • Prepare a stock solution of this compound and allopurinol in DMSO (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution at various concentrations (serially diluted from the stock solution). Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

      • Xanthine oxidase solution.

    • Include the following controls:

      • Negative Control (No Inhibitor): Contains all components except the test compound (replace with DMSO vehicle).

      • Positive Control: Contains all components with allopurinol at a known inhibitory concentration.

      • Blank: Contains all components except the enzyme (replace with buffer) to account for any non-enzymatic reaction or compound absorbance.

  • Pre-incubation:

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately start measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute, ΔAbs/min) from the linear portion of the absorbance versus time curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_components Add Buffer, Compound, and Enzyme to 96-well Plate prep_reagents->add_components prep_compound Prepare Compound Stock (in DMSO) prep_dilutions Serial Dilutions of Compound prep_compound->prep_dilutions prep_dilutions->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Initiate Reaction with Substrate (Xanthine) pre_incubate->add_substrate measure_abs Measure Absorbance at 295 nm (Kinetic Read) add_substrate->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a xanthine oxidase inhibition assay.

troubleshooting_workflow cluster_inconsistent Inconsistent Results cluster_high_bg High Background cluster_steep_curve Steep Dose-Response start Unexpected Assay Result check_sol Check Solubility start->check_sol Inconsistent Results check_stab Check Stability check_auto Check Autofluorescence/ Absorbance start->check_auto High Background check_nonspec Check Non-specific Binding check_agg Check for Aggregation start->check_agg Steep Dose- Response Curve check_sol->check_stab check_auto->check_nonspec

Caption: A logical approach to troubleshooting common assay issues.

signaling_pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Compound 5-Phenylisoxazole- 3-carboxylic acid Inhibition Compound->Inhibition Inhibition->Xanthine_Oxidase Inhibition

References

Technical Support Center: Alkylation of Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the N-alkylation of indazole-3-carboxylic acid and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of indazole-3-carboxylic acid?

A1: The main challenge in the N-alkylation of indazoles is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, and direct alkylation often results in a mixture of N1 and N2-alkylated regioisomers.[1][2][3] This mixture can be difficult to separate, leading to lower yields of the desired product. The ratio of these isomers is highly dependent on the reaction conditions.[2]

Q2: What factors influence the N1 vs. N2 selectivity in indazole alkylation?

A2: The regioselectivity of indazole alkylation is a complex interplay of several factors:

  • Base and Solvent System: This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[4]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents can significantly direct the alkylation. Electron-withdrawing groups at the C7 position can promote N2-regioselectivity.[3][4][5] Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[5]

  • Nature of the Alkylating Agent: While less influential than the base and solvent, the reactivity and size of the alkylating agent can play a role.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6] Conditions that allow for equilibration can favor the formation of the more stable N1-substituted product.[3][6][7]

Q3: How can I distinguish between the N1 and N2 alkylated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between N1 and N2 alkylated indazoles. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments are very useful. For an N1-alkylated indazole, a correlation is typically observed between the protons on the alpha-carbon of the alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated isomer, this correlation is absent, but a correlation between the same alkyl protons and the C3 carbon is often observed.[3][6]

Q4: What are the common side reactions to be aware of?

A4: Besides the formation of regioisomers, a key side reaction to consider is the decarboxylation of indazole-3-carboxylic acid.[2] This can occur under harsh reaction conditions, such as high temperatures, leading to the formation of indazole as a byproduct.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) - Inappropriate choice of base and solvent. - Reaction conditions favoring a mixture of kinetic and thermodynamic products.- For selective N1-alkylation: Use a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF. This combination often favors the thermodynamic product.[3][4] - For selective N2-alkylation: Consider using Mitsunobu conditions (e.g., with PPh3 and DIAD/DEAD) which show a strong preference for the N2 isomer.[3][7][8] Alternatively, a TfOH-catalyzed reaction with a diazo compound can provide high N2 selectivity.[1] - Lowering the reaction temperature may improve selectivity.[2]
Low or No Yield of Alkylated Product - Incomplete deprotonation of the indazole. - Inactive alkylating agent. - Poor solubility of reagents. - Reaction not proceeding to completion.- Ensure anhydrous conditions, especially when using reactive bases like NaH. - Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - If using carbonate bases in THF, the reaction may not proceed; consider switching to a solvent like DMF.[6]
Presence of a Decarboxylated Byproduct - Reaction temperature is too high. - Prolonged reaction time under harsh conditions.- If possible, conduct the reaction at a lower temperature for a longer duration. - Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
Difficulty in Purifying the Desired Isomer - The N1 and N2 isomers have very similar polarities.- Flash column chromatography is the standard method for separation. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve resolution. - If separation is extremely difficult, it is best to optimize the reaction conditions to favor the formation of a single isomer.

Data Presentation: Regioselectivity in Indazole Alkylation

The following tables summarize the impact of different reaction conditions on the yield and regioselectivity of indazole alkylation.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioTotal Yield (%)Reference(s)
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaH / THF>99:197[5]
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF>95:585[1]
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylateCs₂CO₃ / DioxaneN1 selective>90[4][8]
Indazole-3-carboxylic acid1-bromopentaneK₂CO₃ / DMFN1 selective51-96[9]

Table 2: Conditions Resulting in N2-Alkylation or Mixtures

Indazole SubstrateAlkylating AgentBase / SolventN1:N2 RatioTotal Yield (%)Reference(s)
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD / THF (Mitsunobu)1:2.578[3][7]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMF1:1.284[8]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃ / DMF1.1:184[8]
Methyl 5-bromo-1H-indazole-3-carboxylateIsobutyl bromideK₂CO₃ / DMF1.4:172[10][11]
7-Nitro-1H-indazolen-pentyl bromideNaH / THF<4:9680[5]

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is optimized for achieving high N1-regioselectivity, particularly for C3-substituted indazoles like methyl indazole-3-carboxylate.[4]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting indazole-3-carboxylic acid derivative (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[4]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for obtaining the N2-regioisomer with high selectivity.[4][8]

  • Dissolve the indazole-3-carboxylic acid derivative (1.0 equiv), the desired alcohol (1.5-2.3 equiv), and triphenylphosphine (PPh₃, 1.5-2.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature (or up to 50 °C) and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.[4][8]

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers and isolate the pure N2-alkylated product.

Visualizations

G cluster_0 Alkylation of Indazole-3-Carboxylic Acid Indazole Indazole-3-COOH (or ester) Reaction Reaction Conditions Indazole->Reaction Base Base / Solvent Base->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction N1_Product N1-Alkylated Product Reaction->N1_Product Thermodynamic Control (e.g., NaH/THF) N2_Product N2-Alkylated Product Reaction->N2_Product Kinetic Control (e.g., Mitsunobu)

Caption: Regioselectivity in the alkylation of indazole-3-carboxylic acid.

G start Start: Indazole-3-COOH Derivative step1 1. Dissolve in Anhydrous Solvent start->step1 step2 2. Add Base (e.g., NaH, K2CO3) step1->step2 step3 3. Add Alkylating Agent (R-X) step2->step3 step4 4. Reaction (Stir at RT or Heat) step3->step4 step5 5. Work-up (Quench, Extract) step4->step5 step6 6. Purification (Column Chromatography) step5->step6 end Isolated Product(s) step6->end

Caption: General experimental workflow for indazole alkylation.

G Start Poor Regioselectivity (Mixture of N1/N2 Isomers) Q1 Is N1-isomer the target? Start->Q1 Sol_N1 Use NaH in THF. Consider chelation control. Q1->Sol_N1 Yes Q2 Is N2-isomer the target? Q1->Q2 No Sol_N2 Use Mitsunobu conditions or TfOH/diazo compound. Q2->Sol_N2 Yes Other Optimize temperature and base/solvent for current method. Q2->Other No

Caption: Troubleshooting decision tree for poor regioselectivity.

References

Technical Support Center: Enhancing Metabolic Stability of Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the metabolic stability of isoxazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of isoxazole scaffolds?

A1: The metabolic instability of isoxazole scaffolds is primarily attributed to two main pathways:

  • CYP450-Mediated Oxidation: Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, are heavily involved in the metabolism of isoxazole rings.[1][2] Common oxidative transformations include hydroxylation of the isoxazole ring or its substituents.[1]

  • Isoxazole Ring Scission: A significant pathway leading to the degradation of some isoxazole-containing drugs is the cleavage of the N-O bond in the isoxazole ring.[1][3] This can be catalyzed by CYP450 enzymes and may lead to the formation of reactive metabolites.[1][4] For instance, the anti-inflammatory drug leflunomide undergoes isoxazole ring opening to form its active metabolite, A771726.[1][3]

Q2: My isoxazole-containing compound shows high clearance in human liver microsomes (HLM). What are the initial steps to address this?

A2: High clearance in HLM assays suggests rapid metabolism, likely by Phase I enzymes like CYPs.[5] The initial steps to address this should focus on identifying the metabolic "soft spots" on your molecule. A metabolite identification (MetID) study is crucial to pinpoint the exact sites of metabolic transformation. Once the labile positions are identified, you can employ strategies like scaffold hopping or bioisosteric replacement to modify the structure and block these metabolic routes.[6][7]

Q3: What are some effective bioisosteric replacements for an isoxazole ring to improve metabolic stability?

A3: Bioisosteric replacement is a powerful strategy to enhance metabolic stability while retaining desired pharmacological activity. For isoxazole scaffolds, several replacements have proven effective:

  • Pyridine and Pyrimidine: Replacing a phenyl or other aromatic system near the isoxazole with a nitrogen-containing heterocycle like pyridine or pyrimidine can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidative metabolism.[6]

  • Oxadiazoles: 1,2,4-oxadiazole and 1,3,4-oxadiazole rings have been successfully used as bioisosteres for isoxazoles.[8]

  • Triazoles: 1,2,3-triazoles can act as effective bioisosteres for amides and other heterocyclic rings, often improving metabolic stability against hydrolysis and oxidation.

  • Phenyl Group: In some cases, a substituted phenyl ring can be a viable bioisosteric replacement for the isoxazole ring.

Q4: What is "scaffold hopping," and how can it be applied to isoxazole-containing compounds?

A4: Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core structure (scaffold) of a molecule with a chemically different one, while aiming to maintain or improve its biological activity and other properties like metabolic stability.[7] For isoxazole-containing compounds with poor metabolic stability, one could replace the isoxazole core with a more robust scaffold. For example, a scaffold hopping strategy was successfully used to improve the metabolic stability of a series of antifungal compounds, where a dihydrooxazole scaffold was introduced, significantly increasing the half-life from less than 5 minutes to over 145 minutes in one case.[9][10]

Q5: How can I investigate if my isoxazole compound is forming reactive metabolites?

A5: The formation of reactive metabolites is a significant safety concern.[5] A common method to investigate this is through glutathione (GSH) trapping studies.[11][12] In this experiment, the compound is incubated with liver microsomes in the presence of GSH. If reactive electrophilic metabolites are formed, they will be "trapped" by the nucleophilic GSH, forming stable adducts that can be detected by LC-MS/MS.[11][12] The presence of GSH adducts is a strong indication of reactive metabolite formation.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro metabolic stability assays.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate experiments in microsomal stability assay. - Inconsistent pipetting of compound, microsomes, or NADPH. - Variability in incubation times or temperatures. - Instability of the compound in the assay buffer.- Calibrate pipettes regularly. - Use a master mix for reagents where possible. - Ensure consistent timing for quenching the reaction. - Check the stability of the compound in buffer without microsomes or NADPH.
Control compound (e.g., testosterone, midazolam) shows unexpectedly low metabolism. - Poor quality or inactive liver microsomes. - Inactive or degraded NADPH cofactor. - Incorrect buffer pH.- Use a new batch of microsomes from a reputable supplier. - Prepare fresh NADPH solution for each experiment. - Verify the pH of the incubation buffer.
Test compound appears to be unstable in the absence of NADPH. - Chemical instability of the compound at the assay pH or temperature. - Degradation by other enzymes present in the microsomes that do not require NADPH.- Run a control incubation without microsomes to assess chemical stability. - If instability persists in the presence of microsomes but without NADPH, consider non-CYP mediated metabolism or chemical degradation catalyzed by microsomal components.
Low sensitivity or weak signal in LC-MS/MS analysis. - Poor ionization of the compound. - Suboptimal mass spectrometer settings. - Low recovery from the sample preparation (protein precipitation).- Optimize the electrospray ionization (ESI) source parameters. - Ensure the chosen internal standard is appropriate and behaves similarly to the analyte. - Evaluate different quenching solvents to improve recovery.
Poor reproducibility in hepatocyte stability assays. - Inconsistent cell viability or density between wells. - Edge effects in the culture plate. - Contamination of the cell culture.- Ensure even cell seeding and confirm viability before starting the experiment. - Avoid using the outer wells of the plate if edge effects are suspected. - Maintain sterile technique throughout the procedure.

Experimental Protocols

Liver Microsomal Stability Assay

This assay measures the in vitro intrinsic clearance of a compound primarily by Phase I enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard solution

  • Quenching solution (e.g., acetonitrile with internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold quenching solution. The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before the NADPH.

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[13]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution

  • Positive control compounds

  • Internal standard solution

  • Quenching solution

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer in the incubator.

  • Incubation:

    • Prepare a working solution of the test compound in pre-warmed incubation medium.

    • Remove the plating medium from the cells and add the compound-containing medium.

  • Time Points:

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect samples of the incubation medium.

  • Sample Processing:

    • Add cold quenching solution with an internal standard to the collected samples.

    • Centrifuge to remove any cellular debris.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Quantitative Data Summary

The following tables summarize representative data on the metabolic stability of isoxazole-containing compounds and the impact of structural modifications.

Table 1: Metabolic Stability of Leflunomide in Various In Vitro Systems

Biological MatrixHalf-life (t½, min)Reference
Rat Plasma36[1][3]
Human Plasma12[1][3]
Rat Whole Blood59[1][3]
Human Whole Blood43[1][3]
Human Serum Albumin110[1]

Table 2: Effect of Scaffold Hopping on the Metabolic Stability of Antifungal Agents

CompoundScaffoldHalf-life in HLM (t½, min)Reference
Compound 5L-amino alcohol< 5[9][10]
Compound A33Dihydrooxazole> 145[9]
Compound A34Dihydrooxazole59.1[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_incubation Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubation prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Sample at Multiple Time Points (0-60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_trapping Detoxification / Trapping parent Isoxazole-Containing Drug hydroxylation Hydroxylated Metabolite parent->hydroxylation Oxidation ring_opening Ring-Opened Metabolite (e.g., α-cyanoenol) parent->ring_opening N-O Bond Cleavage reactive_metabolite Reactive Electrophilic Intermediate ring_opening->reactive_metabolite gsh_adduct GSH Adduct reactive_metabolite->gsh_adduct GSH Conjugation

Caption: Major metabolic pathways of isoxazole scaffolds.

stability_improvement_strategy cluster_problem cluster_goal problem Poor Metabolic Stability of Isoxazole Scaffold scaffold_hopping Scaffold Hopping (e.g., to Dihydrooxazole) problem->scaffold_hopping bioisosterism Bioisosteric Replacement (e.g., Pyridine, Oxadiazole) problem->bioisosterism blocking Blocking Metabolic 'Soft Spots' (e.g., Fluorination, Methylation) problem->blocking goal Improved Metabolic Stability (Increased t½, Decreased CLint) scaffold_hopping->goal bioisosterism->goal blocking->goal

Caption: Strategies to improve the metabolic stability of isoxazole scaffolds.

References

Validation & Comparative

Comparative In Vitro Bioactivity of 5-Phenylisoxazole-3-carboxylic Acid and Clinically Approved Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro bioactivity of 5-Phenylisoxazole-3-carboxylic acid with the established xanthine oxidase inhibitors, Allopurinol and Febuxostat. The presented data, derived from published literature, is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoxazole derivatives.

Compound Overview and Quantitative Comparison

This compound and its derivatives have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with conditions such as gout. Allopurinol and Febuxostat are clinically approved drugs that target this enzyme to reduce uric acid production[1][2][3][4][5].

The following table summarizes the in vitro inhibitory potency of these compounds against xanthine oxidase, as indicated by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values denote higher potency.

CompoundTargetIC50 ValueReference
5-(3-cyanophenyl)isoxazole-3-carboxylic acid (a derivative)Xanthine Oxidase0.13 µM[6]
AllopurinolXanthine Oxidase2.9 µM - 7.4 µM[6][7][8]
FebuxostatXanthine Oxidase1.8 nM[7]

In Vitro Experimental Protocol: Xanthine Oxidase Inhibition Assay

The in vitro efficacy of these compounds is typically determined using a spectrophotometric xanthine oxidase inhibition assay. This method measures the enzymatic conversion of a substrate (e.g., xanthine) to uric acid.

Detailed Methodology
  • Reagent Preparation :

    • Phosphate Buffer : A phosphate buffer (typically 50-70 mM, pH 7.5-7.8) is prepared to maintain a stable pH for the enzymatic reaction.

    • Xanthine Oxidase Solution : A stock solution of xanthine oxidase from a commercial source (e.g., bovine milk) is diluted in the phosphate buffer to a working concentration (e.g., 0.05 U/mL).

    • Substrate Solution : A stock solution of xanthine is prepared in the phosphate buffer to a final concentration of approximately 300 µM[9].

    • Test Compound and Control Solutions : The test compound (this compound derivative) and control inhibitors (Allopurinol, Febuxostat) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

  • Assay Procedure (96-well plate format) :

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer.

      • Test compound or control inhibitor solution at the desired concentration.

      • Xanthine oxidase solution.

    • The plate is pre-incubated at a controlled temperature (e.g., 25°C) for a short period (e.g., 8-10 minutes) to allow the inhibitor to interact with the enzyme[9].

    • The enzymatic reaction is initiated by adding the xanthine substrate solution to each well.

    • The plate is then incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes)[9][10].

    • The reaction can be stopped by adding a small volume of a strong acid, such as 1.0 M HCl[9].

  • Data Acquisition and Analysis :

    • The formation of uric acid is quantified by measuring the increase in absorbance at a wavelength of approximately 295 nm using a microplate reader[9][10].

    • The percentage of xanthine oxidase inhibition is calculated for each concentration of the test and control compounds.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of Xanthine Oxidase Inhibition

Gout_Pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout High Levels Lead to Xanthine_Oxidase Xanthine Oxidase Inhibitors This compound Allopurinol Febuxostat Inhibitors->Xanthine_Oxidase Inhibition

Caption: Inhibition of the xanthine oxidase pathway in purine metabolism.

Experimental Workflow for In Vitro Validation

experimental_workflow Start Start Compound_Prep Prepare Test Compound and Controls Start->Compound_Prep Assay_Setup Set up 96-well plate with enzyme and inhibitors Compound_Prep->Assay_Setup Pre_Incubation Pre-incubate at 25°C Assay_Setup->Pre_Incubation Reaction_Start Initiate reaction with Xanthine substrate Pre_Incubation->Reaction_Start Incubation Incubate at controlled temperature Reaction_Start->Incubation Measurement Measure absorbance at 295 nm Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 values Measurement->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

References

Unveiling the Binding Landscape: A Comparative Guide to 5-Phenylisoxazole-3-carboxylic Acid and its Interaction with Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of 5-Phenylisoxazole-3-carboxylic acid and its derivatives as inhibitors of Xanthine Oxidase (XO), a key target in the management of hyperuricemia and gout. Through a synthesis of published experimental data, we delve into the quantitative inhibitory potency, binding modalities, and the underlying biochemical pathways.

Quantitative Comparison of Inhibitory Potency

CompoundIC50 (µM) vs. Xanthine OxidaseReference CompoundIC50 (µM) vs. Xanthine Oxidase
5-(3-cyanophenyl)isoxazole-3-carboxylic acid (Derivative 11a)Data not publicly available in abstracts, noted as potentAllopurinol~2.3 - 7.5
Other this compound derivativesMicromolar to submicromolar rangeFebuxostat~0.018 - 0.039

Note: IC50 values can vary between different experimental setups. The data for the derivatives of this compound are based on the findings of Wang et al., 2010, which highlight the potential of this chemical scaffold.[1]

Deciphering the Binding Mode: Insights from Molecular Modeling

Molecular modeling studies, particularly on the potent derivative 5-(3-cyanophenyl)isoxazole-3-carboxylic acid (compound 11a), have provided valuable insights into the binding interactions within the active site of Xanthine Oxidase.[1] These computational analyses suggest a binding mode that effectively inhibits the enzyme's catalytic activity.

The key interactions likely involve:

  • Hydrogen Bonding: The carboxylic acid moiety of the isoxazole ring is predicted to form crucial hydrogen bonds with key amino acid residues in the active site, such as Arginine (Arg880) and Threonine (Thr1010).

  • Hydrophobic Interactions: The phenyl ring and the isoxazole core are expected to engage in hydrophobic interactions with a channel of hydrophobic residues, including Phenylalanine (Phe914, Phe1009) and Leucine (Leu648, Leu873), stabilizing the inhibitor within the active site.

  • Pi-Pi Stacking: The aromatic nature of the phenyl and isoxazole rings may facilitate pi-pi stacking interactions with the aromatic side chains of Phenylalanine residues, further anchoring the inhibitor.

The following diagram illustrates the logical workflow for a typical molecular docking study used to determine these binding interactions.

Experimental Workflow: Molecular Docking A Protein Preparation Remove water and ligands Add hydrogens C Docking Simulation Define binding site Run docking algorithm A->C B Ligand Preparation Generate 3D structure Assign charges B->C D Analysis of Results Score binding poses Visualize interactions C->D E Identify Key Interactions Hydrogen bonds Hydrophobic interactions Pi-pi stacking D->E Signaling Pathway: Purine Catabolism and XO Inhibition cluster_0 Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia Hyperuricemia Uric Acid->Hyperuricemia Inhibitor This compound Xanthine Oxidase Xanthine Oxidase Inhibitor->Xanthine Oxidase Inhibition Gout Gout Hyperuricemia->Gout Experimental Workflow: XO Inhibition Assay A Reagent Preparation Enzyme, Substrate, Inhibitors B Assay Plate Setup Blank, Control, Test wells A->B C Reaction & Measurement Add Substrate Read Absorbance @ 295nm B->C D Data Analysis Calculate % Inhibition Determine IC50 C->D

References

Comparative Guide to the Quantification of 5-Phenylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-Phenylisoxazole-3-carboxylic acid in biological matrices. A detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, recognized for its high sensitivity and specificity, is presented alongside alternative techniques to aid in selecting the most suitable approach for your research needs.

Method Comparison

The selection of an analytical method for quantifying this compound is contingent upon the specific requirements of the study, such as required sensitivity, sample matrix, throughput, and available instrumentation. LC-MS/MS is often considered the gold standard for its superior sensitivity and specificity.[1] However, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) present viable alternatives.

ParameterLC-MS/MSGC-MSHPLC-UV
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation of volatile derivatives followed by mass-based detection.Chromatographic separation followed by detection based on UV absorbance.
Sensitivity High (low ng/mL to pg/mL)Moderate to High (ng/mL)Low to Moderate (µg/mL)
Specificity Very HighHighModerate
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction. Derivatization may be required to improve ionization.[2][3]Derivatization to increase volatility is mandatory.Protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Throughput HighModerateHigh
Instrumentation Cost HighModerate to HighLow to Moderate
Primary Application Targeted quantification in complex biological matrices (plasma, urine, tissue).Analysis of volatile and semi-volatile organic acids.Routine analysis in simpler matrices or when high sensitivity is not required.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol describes a robust method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Isotopically labeled internal standard (IS), e.g., 5-(phenyl-d5)-isoxazole-3-carboxylic acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
LC Parameters
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient0-0.5 min (10% B), 0.5-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (10% B)
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Source Temperature500°C
Ion Spray Voltage-4500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM Transitions Precursor Ion (m/z)
This compound188.0
5-(phenyl-d5)-isoxazole-3-carboxylic acid (IS)193.0
Calibration Curve and Quality Control
  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the LC-MS/MS quantification workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Electrospray Ionization (Negative Mode) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell) MS1->MS2 MS3 Quadrupole 3 (Product Ion Detection) MS2->MS3 Integration Peak Integration MS3->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Unknown Samples Calibration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

References

Structure-Activity Relationship of 5-Phenylisoxazole-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenylisoxazole-3-carboxylic acid scaffold has emerged as a promising framework in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a primary focus on their activity as xanthine oxidase inhibitors. Experimental data, detailed protocols, and visual representations of key concepts are presented to facilitate further research and drug discovery efforts.

Comparative Analysis of Biological Activity

The primary biological target identified for this compound analogs is xanthine oxidase (XO), a key enzyme in purine metabolism responsible for the production of uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. The inhibitory activity of these analogs against xanthine oxidase has been a key area of investigation.

Xanthine Oxidase Inhibitory Activity

A seminal study by Wang et al. explored the structure-activity relationship of a series of this compound derivatives as xanthine oxidase inhibitors. Their findings highlight the critical influence of substituents on the phenyl ring.[1]

A key takeaway from this research is the significant enhancement of inhibitory potency with the presence of a cyano group at the 3-position of the phenyl ring. One of the most potent compounds identified in this series, 5-(3-cyanophenyl)isoxazole-3-carboxylic acid , exhibited an IC50 value of 0.36 µM against xanthine oxidase.[2] In contrast, the transformation of the cyano group to a nitro group resulted in a general reduction of inhibitory potency.[1]

Further research into isoxazole-based compounds has identified even more potent xanthine oxidase inhibitors. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized, with the most active compound, compound 6c , demonstrating an IC50 value of 0.13 µM . This was significantly more potent than the classical anti-gout drug allopurinol (IC50 = 2.93 µM) in the same study.[3]

The following table summarizes the available quantitative data for key this compound analogs and related compounds as xanthine oxidase inhibitors.

Compound IDStructureTargetIC50 (µM)Reference
1 5-(3-cyanophenyl)isoxazole-3-carboxylic acidXanthine Oxidase0.36[2]
2 (6c) 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid analogXanthine Oxidase0.13[3]
Allopurinol (Standard)Xanthine Oxidase2.93[3]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound derivatives generally involves a multi-step process. A common route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a generalized protocol based on common synthetic strategies for isoxazoles.

Step 1: Generation of the Nitrile Oxide

  • Dissolve the appropriate aryl aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Cycloaddition Reaction

  • Once the formation of the nitrile oxide is confirmed, add the dipolarophile, such as ethyl propiolate (1.2 equivalents), to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring until the nitrile oxide is consumed, as monitored by TLC.

Step 3: Workup and Purification

  • Quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired ethyl 5-arylisoxazole-3-carboxylate.

Step 4: Hydrolysis to Carboxylic Acid

  • Hydrolyze the resulting ester to the corresponding carboxylic acid using standard procedures, typically by treatment with a base like sodium hydroxide followed by acidification.

Xanthine Oxidase Inhibition Assay Protocol

The following is a detailed protocol for determining the in vitro inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare serial dilutions of the test compounds and allopurinol in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL of phosphate buffer.

    • Control (No Inhibitor): 50 µL of phosphate buffer, 25 µL of xanthine solution, and 25 µL of xanthine oxidase solution.

    • Test Compound: 50 µL of the test compound solution at various concentrations, 25 µL of xanthine solution, and 25 µL of xanthine oxidase solution.

    • Positive Control: 50 µL of allopurinol solution at various concentrations, 25 µL of xanthine solution, and 25 µL of xanthine oxidase solution.

  • Incubation:

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid absorbs) at time zero.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizing Key Relationships

To better understand the structure-activity relationship and the experimental workflow, the following diagrams are provided.

SAR_of_5_Phenylisoxazole_3_Carboxylic_Acid_Analogs cluster_core Core Scaffold cluster_modifications Modifications at Phenyl Ring cluster_activity Xanthine Oxidase Inhibitory Activity Core This compound Nitro Nitro Group Core->Nitro Cyano Cyano Group (3-position) Core->Cyano Indole Indole Ring Core->Indole LowActivity Reduced Potency Nitro->LowActivity HighActivity Increased Potency (IC50 = 0.36 µM) Cyano->HighActivity VeryHighActivity High Potency (IC50 = 0.13 µM) Indole->VeryHighActivity

Caption: SAR of this compound Analogs.

Xanthine_Oxidase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Buffer, Substrate, and Inhibitor Plate->Add_Components Preincubate Pre-incubate at 25°C Add_Components->Preincubate Initiate Initiate with Xanthine Oxidase Preincubate->Initiate Measure Measure Absorbance at 295 nm Initiate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Xanthine Oxidase Inhibition Assay Workflow.

Xanthine_Oxidase_Signaling_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO Xanthine Oxidase XO->Xanthine XO->UricAcid Inhibitor 5-Phenylisoxazole-3-carboxylic acid analogs Inhibitor->XO Inhibition

Caption: Xanthine Oxidase Signaling Pathway.

References

Unveiling the Anticancer Potential of Isoxazole Derivatives: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide offers a comprehensive comparison of the anticancer potential of isoxazole derivatives, a promising class of heterocyclic compounds, against established standard-of-care chemotherapeutic agents. Due to the limited public data on the specific anticancer activity of 5-Phenylisoxazole-3-carboxylic acid, this analysis will focus on a well-researched, structurally related isoxazole derivative, NVP-AUY922, a potent Heat Shock Protein 90 (HSP90) inhibitor.[1][2] This comparison is benchmarked against two widely used anticancer drugs, Doxorubicin and Paclitaxel, providing valuable insights for researchers, scientists, and drug development professionals.

Efficacy Overview: Isoxazole Derivatives versus Standard Agents

Isoxazole derivatives have garnered significant attention for their anticancer properties, which are attributed to diverse mechanisms of action including the induction of apoptosis, and inhibition of crucial cellular pathways like aromatase, tubulin polymerization, and topoisomerase.[3] NVP-AUY922, a resorcinylic isoxazole amide, exemplifies the potential of this class by potently inhibiting HSP90, a molecular chaperone vital for the stability and function of numerous proteins that drive cancer cell growth and survival.[1][2]

In contrast, Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[][5][6][7] Paclitaxel, a taxane, functions by stabilizing microtubules, which disrupts the normal process of cell division and ultimately triggers apoptosis.[][9][10][11]

The following tables summarize the in vitro efficacy of these compounds against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Quantitative Efficacy Data

Table 1: In Vitro Antiproliferative Activity of NVP-AUY922

Cancer Cell LineType of CancerIC50 / GI50 (nM)Reference
BT-474Breast Cancer3 - 126[12]
Gastric Cancer Cell LinesGastric Cancer2 - 40[1]
Various Human Cancer LinesMultiple2.3 - 50[12]
H1299Non-Small Cell Lung Cancer2850 ± 60[13]

Table 2: In Vitro Antiproliferative Activity of Doxorubicin

Cancer Cell LineType of CancerIC50 (µg/mL)Reference
MCF-7Breast Cancer> 100[14]
PC-3Prostate Cancer> 100[14]
HCT-116Colon Cancer> 100[14]

Table 3: In Vitro Antiproliferative Activity of other Isoxazole Derivatives

CompoundCancer Cell LineType of CancerIC50 (µM)Reference
TTI-4MCF-7Breast Cancer2.63[15]
Compound 3dMCF-7Breast Cancer43.4[16]
Compound 4dMCF-7Breast Cancer39.0[16]
Compound 3dMDA-MB-231Breast Cancer35.9[16]
Compound 4dMDA-MB-231Breast Cancer35.1[16]

Mechanisms of Action: A Visual Comparison

The distinct mechanisms of action of NVP-AUY922, Doxorubicin, and Paclitaxel are visualized in the following diagrams, illustrating the key signaling pathways and cellular processes they disrupt.

NVP-AUY922_Mechanism_of_Action NVP-AUY922 NVP-AUY922 HSP90 HSP90 NVP-AUY922->HSP90 Inhibits Client Proteins (e.g., HER-2, Akt) Client Proteins (e.g., HER-2, Akt) HSP90->Client Proteins (e.g., HER-2, Akt) Stabilizes Proteasomal Degradation Proteasomal Degradation Client Proteins (e.g., HER-2, Akt)->Proteasomal Degradation Leads to Cell Proliferation Inhibition Cell Proliferation Inhibition Proteasomal Degradation->Cell Proliferation Inhibition Apoptosis Induction Apoptosis Induction Proteasomal Degradation->Apoptosis Induction Doxorubicin_Mechanism_of_Action Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage->Apoptosis Paclitaxel_Mechanism_of_Action Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to and stabilizes Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed cells in 96-well plates Adherence Allow cells to adhere overnight Seeding->Adherence Add_Compounds Add varying concentrations of test compounds Adherence->Add_Compounds Incubation Incubate for 48-72 hours Add_Compounds->Incubation Add_MTT Add MTT solution Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50/GI50 values Calculate_Viability->Determine_IC50

References

In Vivo Therapeutic Efficacy of 5-Phenylisoxazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo therapeutic effects of derivatives of 5-phenylisoxazole-3-carboxylic acid, focusing on two key therapeutic areas: anti-inflammatory activity and xanthine oxidase inhibition. The performance of these isoxazole derivatives is compared with established drugs, supported by experimental data and detailed methodologies.

Section 1: Anti-inflammatory Effects of a 5-Methylisoxazole-4-Carboxamide Derivative

A notable derivative, N-(4-Trifluoro-methylphenyl)-5-methylisoxazol-4-carboxamide (HWA 486), the parent compound of Leflunomide, has demonstrated significant disease-modifying activity in preclinical models of rheumatoid arthritis.[1] This section compares its in vivo efficacy with the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Quantitative Data Comparison
ParameterHWA 486DiclofenacVehicle Control
Animal Model Adjuvant-Induced Arthritis (Rat)Adjuvant-Induced Arthritis (Rat)Adjuvant-Induced Arthritis (Rat)
Dose 20 mg/kg/day, p.o.5 mg/kg/day, p.o.-
Treatment Duration 16 days16 days-
Reduction in Paw Edema (%) Significant reductionSignificant reductionBaseline
Reduction in Fibrinogen Levels Significantly reduced-Baseline
Reduction in Erythrocyte Sedimentation Rate (ESR) Significantly reduced-Baseline
Effect on Delayed-Type Hypersensitivity (DTH) Response Reduced on day 9, enhanced on day 21-Baseline

Note: Specific quantitative values for percentage reduction in paw edema and levels of fibrinogen and ESR for HWA 486 were noted as significant in the study but exact percentages were not provided in the abstract. Diclofenac data is based on its known efficacy in this model.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This protocol outlines the methodology for inducing and evaluating arthritis in a rat model to test the efficacy of anti-inflammatory compounds.

1. Animal Model:

  • Species: Lewis rats.

  • Justification: This strain is highly susceptible to the induction of adjuvant arthritis, which shares several pathological features with human rheumatoid arthritis.[2]

2. Induction of Arthritis:

  • A single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is administered into the plantar surface of the right hind paw.

  • The disease typically develops in non-injected paws around day 10-12 post-injection.[2]

3. Dosing Regimen:

  • Test Compound (HWA 486): Administered orally at a dose of 20 mg/kg/day, starting from the day of adjuvant injection and continuing for 16 days.[3]

  • Reference Compound (Diclofenac): Administered orally at a standard effective dose (e.g., 5 mg/kg/day).

  • Control Group: Receives the vehicle used to dissolve the test compounds.

4. Endpoint Analysis:

  • Paw Volume: Measured using a plethysmometer at regular intervals to quantify edema.

  • Arthritic Score: Visual assessment of inflammation in each paw based on a graded scoring system.

  • Biochemical Markers: Blood samples are collected to measure inflammatory markers such as Erythrocyte Sedimentation Rate (ESR) and fibrinogen levels.

  • Histopathology: At the end of the study, joints are collected for histological examination to assess synovitis, cartilage destruction, and bone erosion.

Signaling Pathway: Mechanism of Action of HWA 486 (Leflunomide)

The anti-inflammatory and immunomodulatory effects of HWA 486 are primarily attributed to its active metabolite, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. By blocking this pathway, HWA 486 effectively halts the expansion of immune cells that drive the inflammatory process in rheumatoid arthritis.[4][5]

HWA486_Mechanism cluster_cell Activated Lymphocyte HWA_486 HWA 486 (Leflunomide) Active_Metabolite Active Metabolite (Teriflunomide) HWA_486->Active_Metabolite DHODH Dihydroorotate Dehydrogenase (DHODH) Active_Metabolite->DHODH Inhibits De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->De_Novo_Pyrimidine_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation De_Novo_Pyrimidine_Synthesis->Lymphocyte_Proliferation Inflammation Inflammation Lymphocyte_Proliferation->Inflammation

Caption: Mechanism of action of HWA 486 (Leflunomide) in inhibiting lymphocyte proliferation.

Section 2: Xanthine Oxidase Inhibition by 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acid Derivatives

Derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have emerged as potent inhibitors of xanthine oxidase, an enzyme that plays a critical role in the production of uric acid. Elevated uric acid levels are a hallmark of gout, a painful inflammatory condition. This section compares the in vitro inhibitory activity of a lead compound from this class with the established xanthine oxidase inhibitor, Allopurinol.

Quantitative Data Comparison (In Vitro)
ParameterCompound 6c (Isoxazole Derivative)Allopurinol
Target Enzyme Xanthine OxidaseXanthine Oxidase
IC50 Value 0.13 µM2.93 µM
Inhibition Type Mixed-typeCompetitive

Note: The in vivo validation for compound 6c has not yet been reported.[6]

Experimental Protocol: In Vivo Hypouricemic Effect in Rats

This protocol describes a general method for evaluating the in vivo efficacy of xanthine oxidase inhibitors in a rat model of hyperuricemia.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Induction of Hyperuricemia: Hyperuricemia is induced by oral administration of potassium oxonate, a uricase inhibitor, which prevents the breakdown of uric acid in rodents.

2. Dosing Regimen:

  • Test Compound: Administered orally at various doses.

  • Reference Compound (Allopurinol): Administered orally at a standard effective dose (e.g., 10 mg/kg).

  • Control Group: Receives the vehicle and potassium oxonate.

3. Endpoint Analysis:

  • Serum Uric Acid Levels: Blood samples are collected at different time points after drug administration, and serum uric acid concentrations are measured.

  • Xanthine Oxidase Activity: Liver tissue can be collected at the end of the study to measure the in vivo inhibition of xanthine oxidase activity.

Signaling Pathway: Xanthine Oxidase Inhibition

Xanthine oxidase catalyzes the final two steps in the purine catabolism pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. Inhibitors of this enzyme block the production of uric acid, thereby lowering its concentration in the blood.

Xanthine_Oxidase_Pathway cluster_pathway Purine Catabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase_1 Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase_1 Xanthine Xanthine Xanthine_Oxidase_2 Xanthine Oxidase Xanthine->Xanthine_Oxidase_2 Uric_Acid Uric Acid Xanthine_Oxidase_1->Xanthine Xanthine_Oxidase_2->Uric_Acid Inhibitor Isoxazole Derivative / Allopurinol Inhibitor->Xanthine_Oxidase_1 Inhibits Inhibitor->Xanthine_Oxidase_2 Inhibits

Caption: Inhibition of the xanthine oxidase pathway by isoxazole derivatives and allopurinol.

Experimental Workflow: In Vivo Validation of a Xanthine Oxidase Inhibitor

XO_Inhibitor_Workflow cluster_workflow In Vivo Validation Workflow Animal_Model Select Animal Model (e.g., Rats) Induce_Hyperuricemia Induce Hyperuricemia (Potassium Oxonate) Animal_Model->Induce_Hyperuricemia Drug_Administration Administer Test Compound, Reference (Allopurinol), and Vehicle Induce_Hyperuricemia->Drug_Administration Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Administration->Blood_Sampling Measure_Uric_Acid Measure Serum Uric Acid Levels Blood_Sampling->Measure_Uric_Acid Data_Analysis Analyze and Compare Efficacy Measure_Uric_Acid->Data_Analysis

Caption: Workflow for the in vivo validation of a xanthine oxidase inhibitor.

References

A Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the differential properties and applications of isoxazole and oxazole rings in drug design.

Isoxazole and oxazole are five-membered aromatic heterocyclic isomers that are considered privileged structures in medicinal chemistry.[1] Both scaffolds appear in a multitude of FDA-approved drugs and clinical candidates, valued for their ability to form key non-covalent interactions like hydrogen bonds and π-π stacking.[1] As bioisosteres, their selection can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a direct comparison of their physicochemical properties, metabolic stability, and biological activities, supported by experimental data and protocols.

Physicochemical Properties: A Tale of Two Isomers

The primary distinction between isoxazole (a 1,2-oxazole) and oxazole (a 1,3-oxazole) lies in the relative positions of their oxygen and nitrogen atoms.[1][2][3] This seemingly minor structural variance leads to significant differences in their electronic and physical characteristics, which are crucial for molecular interactions in a biological milieu.[1] Isoxazole is notably a weaker base with a larger dipole moment compared to oxazole.[1]

Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position).Oxygen and nitrogen atoms are separated by a carbon (1,3-position).[1][2][3]
Molecular Formula C₃H₃NOC₃H₃NO[2]
Molar Mass 69.06 g/mol 69.06 g/mol [1]
pKa of conjugate acid -3.00.8[1][2][4]
Dipole Moment ~3.0 D~1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]
Aromaticity Aromaticity is debated, with some studies suggesting it is slightly greater than oxazole, while others propose it is marginally lower.[5]Aromatic, but generally considered to be weaker than thiazoles.[4][5]

The distinct electronic distribution in these rings affects their interaction potential. The choice between them can be a critical decision in lead optimization to fine-tune properties like solubility, receptor binding, and membrane permeability.

dot

Caption: Key property differences between isoxazole and oxazole scaffolds.

Metabolic Stability

The metabolic fate of a drug candidate is a critical determinant of its bioavailability and duration of action. Both isoxazole and oxazole rings are subject to metabolism, predominantly via oxidation by cytochrome P450 (CYP) enzymes.[1] However, the arrangement of heteroatoms can influence the primary sites of metabolism and the overall stability of the molecule.[1]

A key differentiating factor is the weak N-O bond in the isoxazole ring, which makes it potentially susceptible to reductive cleavage under specific biological conditions.[1] This metabolic pathway is less common for the more stable oxazole ring. While comprehensive head-to-head stability data across a wide range of analogs is sparse, the potential for ring cleavage is a key consideration during the design phase.[1]

Table 2: Comparative Metabolic Stability of a Hypothetical Matched Pair

This table presents illustrative data based on typical findings in drug discovery programs where such isomers are compared.

AssayIsoxazole Analog (Compound X)Oxazole Analog (Compound Y)
Human Liver Microsome (HLM) Stability (T½, min) 4572
Primary Metabolic Pathway Ring cleavage, C-H oxidationC-H oxidation
Major Metabolite(s) Identified β-enaminoneHydroxylated parent

dot

experimental_workflow start Start: Isoxazole & Oxazole Analogs incubation Incubate with Human Liver Microsomes (HLM) (+ NADPH, 37°C) start->incubation sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) incubation->sampling quench Quench Reaction (e.g., with cold Acetonitrile) sampling->quench analysis LC-MS/MS Analysis quench->analysis quantify Quantify Parent Compound Remaining analysis->quantify met_id Metabolite Identification analysis->met_id calculate Calculate Half-Life (T½) quantify->calculate end End: Comparative Stability Profile calculate->end met_id->end

Caption: Workflow for a typical in vitro metabolic stability assay.

Biological Activity and Structure-Activity Relationships (SAR)

The choice between an isoxazole and an oxazole scaffold is frequently driven by the specific structure-activity relationships (SAR) for a given biological target.[1] The differing electronic and steric profiles of the two rings can result in significant variations in binding affinity and biological effect.[1]

For instance, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound demonstrated five-fold greater potency than its isoxazole counterpart.[1] Conversely, the isoxazole ring is present in a greater number of FDA-approved drugs, suggesting that in many contexts, it may confer more advantageous pharmacological properties overall.[1][5]

Table 3: Biological Activities of Representative Isoxazole and Oxazole-Containing Drugs

DrugScaffoldTarget/MechanismTherapeutic Area
Valdecoxib IsoxazoleCOX-2 InhibitorAnti-inflammatory
Leflunomide IsoxazoleDihydroorotate dehydrogenase inhibitorAntirheumatic[6]
Sulfamethoxazole IsoxazoleDihydropteroate synthase inhibitorAntibacterial
Cloxacillin IsoxazolePenicillin-binding protein inhibitorAntibiotic[7]
Suvorexant OxazoleOrexin receptor antagonistInsomnia[5]
Oxaprozin OxazoleCOX InhibitorAnti-inflammatory[8]

dot

signaling_pathway cluster_pathway Example Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Response Cellular Response (e.g., Proliferation) TranscriptionFactor->Response Inhibitor Isoxazole/Oxazole Kinase Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Simplified pathway showing kinase inhibition by a drug.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation : Prepare a stock solution of the test compound (isoxazole or oxazole analog) in DMSO.

  • Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and a phosphate buffer (pH 7.4).

  • Pre-incubation : Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time-Point Sampling : At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing : Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (T½) using the formula: T½ = 0.693 / k.

Protocol 2: Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
  • Reagents : Prepare assay buffer, kinase enzyme, substrate (e.g., a specific peptide), and ATP.

  • Compound Preparation : Perform serial dilutions of the isoxazole and oxazole test compounds in DMSO.

  • Assay Plate : Add the diluted compounds, kinase enzyme, and substrate to a 384-well assay plate.

  • Initiation : Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization, TR-FRET, or luminescence (e.g., ADP-Glo™).

  • Data Analysis : Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the compound concentration.

  • IC50 Determination : Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

Both isoxazole and oxazole scaffolds are indispensable tools in modern medicinal chemistry.[1] The decision to use one over the other is a nuanced process guided by the specific therapeutic target, the desired drug properties, and empirical SAR data. Isoxazoles, characterized as weaker bases with higher dipole moments, are more prevalent in approved pharmaceuticals, which may suggest a broader applicability or more favorable property profile in many drug discovery campaigns.[1][5] However, the oxazole ring offers a distinct set of properties that can be advantageous for specific targets. Ultimately, a deep understanding of their differential characteristics allows medicinal chemists to make informed decisions to optimize the potency, selectivity, and pharmacokinetic profile of next-generation therapeutics.

References

Isoxazole Derivatives Emerge as Potent Anti-Inflammatory Agents, Rivaling Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the potential of novel isoxazole derivatives as powerful anti-inflammatory agents, with some compounds demonstrating efficacy comparable or superior to established drugs like Diclofenac Sodium and Ibuprofen. These findings, supported by extensive preclinical data, open promising avenues for the development of new therapeutics for a range of inflammatory conditions.

Researchers have synthesized and evaluated a variety of isoxazole-containing compounds, consistently observing significant anti-inflammatory effects across multiple experimental models. The primary mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) and lipoxygenase (5-LOX) enzymes.[1][2] The versatility of the isoxazole scaffold allows for chemical modifications that can enhance potency and selectivity, leading to the identification of several lead candidates with promising pharmacological profiles.[1][3]

Comparative Efficacy Against Reference Drugs

Numerous studies have benchmarked the anti-inflammatory activity of newly synthesized isoxazole derivatives against widely used non-steroidal anti-inflammatory drugs (NSAIDs). In a notable study, isoxazole derivatives 5b, 5c, and 5d demonstrated significant in vivo anti-inflammatory potential, with percentage of edema inhibition reaching up to 76.71% in the carrageenan-induced rat paw edema model.[4] These results were superior to the reference drug, Diclofenac Sodium, which showed 73.62% inhibition under the same conditions.[4]

Another study highlighted indolyl-isoxazole derivatives, with compounds 4a, 4f, and 4g exhibiting anti-inflammatory activity comparable to Ibuprofen, achieving a reduction in edema volume of up to 73.7%.[5] Furthermore, isoxazole derivatives TPI-7 and TPI-13, characterized by the presence of a methoxy group, were identified as highly active compounds when compared to Nimesulide.

The table below summarizes the quantitative data from various studies, offering a clear comparison of the anti-inflammatory activity of different isoxazole derivatives against reference drugs.

Isoxazole Derivative Reference Drug Anti-Inflammatory Activity (% Edema Inhibition) Experimental Model
Compound 5bDiclofenac Sodium75.68% (at 2h), 76.71% (at 3h)Carrageenan-induced rat paw edema[4]
Compound 5cDiclofenac Sodium74.48% (at 2h), 75.56% (at 3h)Carrageenan-induced rat paw edema[4]
Compound 5dDiclofenac Sodium71.86% (at 2h), 72.32% (at 3h)Carrageenan-induced rat paw edema[4]
Indolyl-isoxazole 4aIbuprofenComparable activity (up to 73.7% reduction)Carrageenan-induced rat paw edema[5]
Indolyl-isoxazole 4fIbuprofenComparable activity (up to 73.7% reduction)Carrageenan-induced rat paw edema[5]
Indolyl-isoxazole 4gIbuprofenComparable activity (up to 73.7% reduction)Carrageenan-induced rat paw edema[5]
TPI-7NimesulideMost active compoundCarrageenan-induced rat paw edema
TPI-13NimesulideMost active compoundCarrageenan-induced rat paw edema
Compound 4f-61.99% (at 2h), 61.20% (at 3h)Carrageenan-induced rat paw edema[6]
Compound 4n-61.47% (at 2h), 62.24% (at 3h)Carrageenan-induced rat paw edema[6]

Experimental Protocols

The primary in vivo model used to assess the anti-inflammatory activity of these isoxazole derivatives is the carrageenan-induced rat paw edema method.[4][5][7] This well-established assay induces an acute and localized inflammatory response, allowing for the quantitative measurement of a compound's ability to reduce swelling.

Detailed Methodology: Carrageenan-Induced Rat Paw Edema

  • Animal Model: Wistar albino rats of either sex, weighing between 150-200g, are typically used. The animals are acclimatized to laboratory conditions and fasted overnight before the experiment with free access to water.

  • Groups: The animals are divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a reference drug like Diclofenac Sodium or Ibuprofen), and test groups (receiving different doses of the isoxazole derivatives).

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, usually 30-60 minutes before the induction of inflammation.[4][8]

  • Induction of Edema: A 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[4][8]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.[4]

In addition to in vivo studies, in vitro assays are often employed to elucidate the mechanism of action. These include COX-1/COX-2 and 5-LOX enzyme inhibition assays , which measure the ability of the compounds to block the activity of these pro-inflammatory enzymes.[2][9][10]

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit the COX and 5-LOX pathways, which are central to the production of prostaglandins and leukotrienes, respectively.[1][2] These lipid mediators are key players in the inflammatory cascade, responsible for symptoms such as pain, swelling, and redness. By blocking these pathways, isoxazole derivatives can effectively dampen the inflammatory response.

The following diagram illustrates the general workflow for the synthesis and evaluation of anti-inflammatory isoxazole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Evaluation Chalcones Chalcone Synthesis (Claisen-Schmidt Condensation) Isoxazole Isoxazole Formation (Cyclization with Hydroxylamine) Chalcones->Isoxazole InVivo In Vivo Assay (Carrageenan-Induced Paw Edema) Isoxazole->InVivo Test Compounds InVitro In Vitro Assays (COX/LOX Inhibition) Isoxazole->InVitro Test Compounds Data Data Analysis (% Inhibition, IC50) InVivo->Data InVitro->Data Conclusion Identification of Lead Compounds Data->Conclusion Comparison with Reference Drugs

General workflow for synthesis and evaluation of isoxazole derivatives.

The diagram below depicts the simplified inflammatory cascade and the points of intervention for isoxazole derivatives.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation LTs->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX Inhibition Isoxazole->LOX Inhibition

Simplified inflammatory pathway and isoxazole derivative intervention.

References

A Researcher's Guide to Enzymatic Resolution for Enantiomerically Pure Isoxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Isoxazole moieties are prevalent in a wide array of pharmaceuticals, making the efficient synthesis of single-enantiomer isoxazole derivatives a critical endeavor.[1][2] Enzymatic kinetic resolution has emerged as a powerful and sustainable alternative to traditional chiral separation techniques, offering high selectivity under mild reaction conditions.[3]

This guide provides a comparative overview of enzymatic methods for obtaining enantiomerically pure isoxazole esters. By leveraging the stereoselectivity of lipases, researchers can effectively resolve racemic mixtures of these valuable compounds. We will delve into the performance of commonly used lipases, present key experimental data in a comparative format, and provide detailed protocols to facilitate the application of these methods in the laboratory.

Comparison of Lipase Performance in the Resolution of Isoxazole Derivatives

The success of enzymatic kinetic resolution hinges on the selection of the appropriate enzyme for a given substrate. Lipases are the most widely used class of enzymes for the resolution of chiral esters and alcohols due to their broad substrate specificity, commercial availability, and stability in organic solvents.[1][4] Here, we compare the performance of three commonly employed lipases—Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL), and Candida rugosa Lipase (CRL)—in the resolution of isoxazole-related compounds.

While direct comparative studies on a broad range of isoxazole esters are limited, data from the resolution of analogous heterocyclic compounds and specific isoxazole derivatives provide valuable insights into the potential efficacy of these enzymes.

SubstrateEnzymeMethodEnantiomeric Excess (e.e.) of ProductConversion (%)Enantiomeric Ratio (E)Reference
(rac)-5-Acetoxy-3-(4-fluorophenyl)-2-phenylisoxazolidineCandida rugosa LipaseDeacetylation>99%43%High (not specified)
(rac)-Arylazetidiones (precursors to amino acids)Burkholderia cepacia Lipase (PS IM)Hydrolysis>99%~50%>200[5]
(rac)-1,2,3,4-Tetrahydroisoquinoline-1-acetic acid estersBurkholderia cepacia Lipase (PS-D)Hydrolysis>95% (acid)~50%>200[6]
(rac)-Ketoprofen vinyl esterVarious Lipases (including P. cepacia and C. rugosa)HydrolysisVariableLow (free) to 49% (immobilized)Variable[1]
(rac)-Naproxen methyl esterCandida rugosa Lipase (immobilized)HydrolysisNot specified (product)49%174.2[1]

Key Observations:

  • Candida rugosa Lipase (CRL): Demonstrates high enantioselectivity in the deacetylation of an acetoxyisoxazolidine, yielding the remaining acetate with over 99% e.e. It is also effective in the hydrolysis of profen esters like naproxen.[1]

  • Pseudomonas cepacia Lipase (PCL) / Burkholderia cepacia Lipase: This lipase, often sold under the name Amano Lipase PS, shows excellent enantioselectivity (E > 200) in the resolution of various heterocyclic esters, making it a strong candidate for isoxazole ester resolution.[5][6]

  • Candida antarctica Lipase B (CALB): While specific data on isoxazole esters is not prevalent in the initial findings, CALB is a widely used and highly versatile lipase known for its high enantioselectivity in the resolution of a broad range of chiral alcohols and esters.[7]

Experimental Workflow and Methodologies

The enzymatic resolution of isoxazole esters can be approached through two primary strategies: enantioselective hydrolysis of a racemic ester or enantioselective acylation of a racemic isoxazole alcohol. The choice of method depends on the specific substrate and the desired enantiomer.

Enzymatic_Resolution_Workflow General Workflow for Enzymatic Resolution of Isoxazole Esters cluster_hydrolysis Enantioselective Hydrolysis cluster_acylation Enantioselective Acylation rac_ester Racemic Isoxazole Ester hydrolysis Lipase (e.g., CRL, PCL) Aqueous Buffer/Co-solvent rac_ester->hydrolysis sep1 Separation hydrolysis->sep1 enant_acid Enantiomerically Enriched Isoxazole Acid sep1->enant_acid enant_ester Enantiomerically Enriched Isoxazole Ester sep1->enant_ester rac_alcohol Racemic Isoxazole Alcohol acylation Lipase (e.g., CALB, PCL) Acyl Donor, Organic Solvent rac_alcohol->acylation sep2 Separation acylation->sep2 enant_ester_prod Enantiomerically Enriched Isoxazole Ester sep2->enant_ester_prod enant_alcohol Enantiomerically Enriched Isoxazole Alcohol sep2->enant_alcohol

Enzymatic resolution strategies for isoxazole esters.
Detailed Experimental Protocols

Below are generalized protocols for the two main enzymatic resolution strategies. These should be optimized for specific substrates and enzymes.

Protocol 1: Enantioselective Hydrolysis of a Racemic Isoxazole Ester

This protocol is based on typical procedures for lipase-catalyzed hydrolysis of esters.[1][5]

Materials:

  • Racemic isoxazole ester

  • Lipase (e.g., Candida rugosa lipase, Pseudomonas cepacia lipase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., diisopropyl ether (DIPE), tert-butyl methyl ether (TBME))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M HCl solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic isoxazole ester (1 equivalent) in a mixture of phosphate buffer and an organic co-solvent (e.g., 9:1 v/v).

  • Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid, as well as the conversion.

  • Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Extraction: Acidify the aqueous phase with 1 M HCl to pH ~2-3 and extract with ethyl acetate. Separate the organic layer. Extract the remaining aqueous layer with ethyl acetate.

  • Separation: To separate the unreacted ester from the acidic product, the combined organic layers can be washed with a saturated sodium bicarbonate solution. The aqueous layer containing the sodium salt of the acid is then acidified and extracted with ethyl acetate.

  • Purification: Dry the organic layers containing the ester and the acid separately over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the products further by column chromatography on silica gel if necessary.

  • Analysis: Determine the enantiomeric excess of the purified ester and acid by chiral HPLC.

Protocol 2: Enantioselective Acylation of a Racemic Isoxazole Alcohol

This protocol is a general procedure for lipase-catalyzed acylation.

Materials:

  • Racemic isoxazole alcohol

  • Lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, TBME)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the racemic isoxazole alcohol (1 equivalent) and the acyl donor (1.5-3 equivalents) in the anhydrous organic solvent. Add molecular sieves if desired.

  • Enzyme Addition: Add the lipase (typically 10-50% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C). Monitor the reaction progress by chiral GC or HPLC to determine the e.e. of the remaining alcohol and the formed ester, and the conversion.

  • Work-up: When the conversion is close to 50%, filter off the enzyme and wash it with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the ester product, can be separated by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified alcohol and ester by chiral HPLC or GC.

Logical Relationships in Enzymatic Resolution

The success of an enzymatic resolution is influenced by several interconnected factors. Understanding these relationships is crucial for optimizing the reaction conditions.

Logical_Relationships Factors Influencing Enzymatic Resolution Success Enzyme Enzyme Selection (e.g., CALB, PCL, CRL) Enantioselectivity Enantioselectivity (E-value) Enzyme->Enantioselectivity Reaction_Rate Reaction Rate (Conversion) Enzyme->Reaction_Rate Substrate Substrate Structure (Steric & Electronic Effects) Substrate->Enantioselectivity Substrate->Reaction_Rate Solvent Reaction Medium (Solvent, pH, Water Activity) Solvent->Enantioselectivity Solvent->Reaction_Rate Conditions Reaction Conditions (Temperature, Time, Acyl Donor) Conditions->Enantioselectivity Conditions->Reaction_Rate Yield_ee Yield & Enantiomeric Excess (e.e.) Enantioselectivity->Yield_ee Reaction_Rate->Yield_ee

Key factors impacting the outcome of enzymatic resolution.

Conclusion

Enzymatic kinetic resolution offers a highly effective and green approach for the synthesis of enantiomerically pure isoxazole esters. The choice of lipase is paramount, with enzymes from Candida rugosa and Pseudomonas cepacia showing particular promise for isoxazole-related structures. By carefully selecting the enzyme and optimizing reaction conditions such as solvent, temperature, and reaction time, researchers can achieve high enantioselectivity and yield. The provided protocols and workflow diagrams serve as a starting point for developing robust and efficient enzymatic resolutions tailored to specific isoxazole ester targets, ultimately accelerating the discovery and development of novel chiral pharmaceuticals.

References

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